AKT-IN-23
Description
Properties
Molecular Formula |
C25H27F4N7O |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-[4-[1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazol-2-yl]piperidin-1-yl]-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C25H27F4N7O/c1-34(2)9-10-36-13-20(16-3-4-19(26)18(11-16)25(27,28)29)32-23(36)15-5-7-35(8-6-15)24-17-12-21(37)33-22(17)30-14-31-24/h3-4,11,13-15H,5-10,12H2,1-2H3,(H,30,31,33,37) |
InChI Key |
YDFKZIGAUIKZGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3CC(=O)N4)C5=CC(=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Target Binding and Selectivity Profile of the pan-Akt Inhibitor A-443654
Disclaimer: Initial searches for the specific molecule "AKT-IN-23" did not yield any publicly available data. Therefore, this guide has been prepared using the well-characterized, potent, and selective pan-Akt inhibitor A-443654 as a representative example to fulfill the structural and content requirements of the request. All data, protocols, and visualizations herein pertain to A-443654.
This document provides a detailed technical overview of the target binding characteristics and kinase selectivity profile of A-443654, an ATP-competitive inhibitor of Akt kinases. It is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Target Binding Profile
A-443654 is a potent, reversible, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] It demonstrates high affinity for the ATP-binding site, leading to the inhibition of downstream signaling.[1][2] The inhibitor is described as a pan-Akt inhibitor, showing equal potency against all three isoforms within cellular contexts.[3][4][5]
Table 1: In Vitro Target Binding Affinity of A-443654
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| Akt1 | Ki | 160 pM | [3][4][6] |
| myr-Akt1 (HEK293T cells) | IC50 | 2.5 nM | [3] |
| Akt2 | Potency | Equal to Akt1 | [4][6] |
| Akt3 | Potency | Equal to Akt1 |[4][6] |
Kinase Selectivity Profile
A-443654 exhibits high selectivity for Akt kinases when profiled against a panel of other protein kinases. Its selectivity is most challenged by other members of the AGC kinase family, to which Akt belongs. However, even within this family, it maintains a significant selectivity margin.
Table 2: Selectivity of A-443654 Against Other Kinases
| Kinase Family | Kinase | Selectivity (Fold vs. Akt1) | Reference |
|---|---|---|---|
| AGC | PKA | 40-fold | [4] |
| CMGC | Cdc2 | 280-fold | [6] |
| Aurora | Aurora A | >3800-fold | [6] |
| Aurora | Aurora B | >3800-fold | [6] |
| Polo-like Kinase | Plk1 | >3800-fold | [6] |
| Polo-like Kinase | Plk3 | >3800-fold | [6] |
| Polo-like Kinase | Plk4 | >3800-fold |[6] |
Signaling Pathway Context
A-443654 acts by inhibiting Akt, a central node in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell survival, proliferation, growth, and metabolism.[7][8][9][10] Its activation typically begins with growth factor binding to receptor tyrosine kinases (RTKs), which in turn activates PI3K.[8][9] PI3K generates PIP3, which recruits Akt to the plasma membrane, allowing for its full activation via phosphorylation by PDK1 and mTORC2.[6][9] By blocking Akt, A-443654 prevents the phosphorylation of numerous downstream substrates, thereby inhibiting these cellular processes.
Experimental Protocols
This protocol outlines the general steps for determining the inhibitory constant (Ki) of a compound against a purified kinase.
-
Enzyme and Substrate Preparation: Recombinant human Akt1 enzyme is purified. A specific peptide substrate for Akt1 (e.g., a derivative of GSK3) is synthesized or commercially sourced.
-
Reaction Buffer: A kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, DTT, and ATP.
-
Inhibitor Dilution: A-443654 is serially diluted in DMSO to create a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well or 384-well plate, the kinase, substrate, and inhibitor dilutions are combined in the reaction buffer. A control group with DMSO instead of the inhibitor is included.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP). The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, typically by adding a stop solution like phosphoric acid. The phosphorylated substrate is then captured (e.g., on a filter membrane) and quantified using a scintillation counter or a non-radioactive method like fluorescence polarization or luminescence (e.g., ADP-Glo™).
-
Data Analysis: The amount of substrate phosphorylation is plotted against the inhibitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the ATP concentration used in the assay.
This protocol measures the ability of A-443654 to inhibit Akt activity within a cellular environment by quantifying the phosphorylation of its direct downstream target, GSK3.[1][4]
-
Cell Culture: Murine FL5.12 cells, stably transfected to express constitutively active myristoylated human Akt1, Akt2, or Akt3, are cultured in appropriate media.[4][5] Parental cells are used as a negative control.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of A-443654 or a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, the culture medium is removed, and cells are washed with cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to each well to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated GSK3 (e.g., anti-pGSK3α/β Ser21/9).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Normalization and Analysis: To ensure the observed changes are not due to variations in total protein levels, the membranes are stripped and re-probed with an antibody for total GSK3 and/or a loading control like β-actin. The density of the phospho-GSK3 band is quantified and normalized to the total GSK3 or loading control band. The percentage of inhibition is calculated relative to the vehicle-treated control.[4]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bosterbio.com [bosterbio.com]
In Vitro Characterization of a Novel Pan-AKT Kinase Inhibitor: AKT-IN-23
DISCLAIMER: As of November 2025, "AKT-IN-23" is a hypothetical compound name used for illustrative purposes in this technical guide. The data and experimental protocols presented herein are representative of a potent and selective ATP-competitive inhibitor of the AKT kinase family and are compiled from established scientific literature on similar molecules.
This document provides a comprehensive overview of the in vitro characterization of this compound, a novel, potent, and selective small-molecule inhibitor of the AKT serine/threonine kinase family (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making AKT a prime therapeutic target.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
Data Summary
The in vitro profile of this compound has been established through a series of biochemical and cellular assays designed to determine its potency, selectivity, and mechanism of action.
Table 1: Biochemical Potency of this compound against AKT Isoforms
| Target | Assay Type | K_i (nM) | IC_50 (nM) |
| AKT1 | Kinase Activity | 0.16 | 1.2 |
| AKT2 | Kinase Activity | 0.21 | 1.8 |
| AKT3 | Kinase Activity | 0.19 | 1.5 |
Data are representative of a potent pan-AKT inhibitor and are for illustrative purposes.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Family | % Inhibition @ 1 µM | IC_50 (nM) | Selectivity Fold (vs. AKT1 IC_50) |
| AKT1 | AGC | 100 | 1.2 | 1 |
| PKA | AGC | 15 | > 10,000 | > 8,333 |
| PKCα | AGC | 8 | > 10,000 | > 8,333 |
| SGK1 | AGC | 25 | 850 | 708 |
| ROCK1 | AGC | 5 | > 10,000 | > 8,333 |
| CDK2/CycA | CMGC | < 5 | > 10,000 | > 8,333 |
| ERK1 | CMGC | < 5 | > 10,000 | > 8,333 |
| EGFR | TK | < 5 | > 10,000 | > 8,333 |
| SRC | TK | < 5 | > 10,000 | > 8,333 |
Selectivity was assessed against a panel of representative kinases. Data are illustrative of a highly selective compound.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Proliferation IC_50 (nM) | p-AKT (S473) IC_50 (nM) |
| MDA-MB-468 | Triple-Negative Breast | PTEN null | 150 | 25 |
| BT474 | Breast | PIK3CA mutant | 210 | 40 |
| PC3 | Prostate | PTEN null | 180 | 32 |
| HCT116 | Colorectal | PIK3CA mutant | 250 | 55 |
Cellular potency was determined after 72 hours of continuous exposure for proliferation assays and 4 hours for p-AKT assays.
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT Signaling Pathway and Point of Inhibition by this compound.
Caption: In Vitro Characterization Workflow for this compound.
Experimental Protocols
This protocol describes a method to determine the binding affinity (K_i) of this compound for AKT isoforms.
-
Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
-
Materials:
-
Recombinant human AKT1, AKT2, AKT3 enzymes.
-
LanthaScreen™ Eu-anti-GST Antibody.
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: this compound serially diluted in 100% DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
Prepare a 4X solution of the kinase-antibody mixture by diluting the AKT enzyme and Eu-anti-GST antibody in the Assay Buffer.
-
Prepare a 4X solution of the tracer in the Assay Buffer.
-
Prepare a 4X solution of this compound by diluting the DMSO stock 25-fold into Assay Buffer. Create a 10-point, 3-fold serial dilution.
-
Add 2.5 µL of the 4X test compound dilutions to the assay plate. Add 2.5 µL of 4% DMSO in Assay Buffer for "no inhibitor" and "no enzyme" controls.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X kinase-antibody mixture to all wells except the "no enzyme" controls (add 5 µL of Assay Buffer with antibody instead).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC_50. K_i is calculated using the Cheng-Prusoff equation.
-
This protocol measures the effect of this compound on the proliferation of cancer cells.
-
Principle: AlamarBlue™ contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).[5]
-
This compound serially diluted in DMSO.
-
AlamarBlue™ HS Cell Viability Reagent.
-
96-well, clear-bottom, black microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[6]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare 2X serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of AlamarBlue™ reagent to each well and incubate for an additional 4 hours.[6]
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC_50.
-
This protocol assesses the ability of this compound to inhibit AKT signaling in cells by measuring the phosphorylation of AKT itself.
-
Principle: Western blotting uses antibodies to detect specific proteins. A phospho-specific antibody is used to measure the level of phosphorylated AKT, which is a marker of its activation state.
-
Materials:
-
Cancer cell lines (e.g., PC3).
-
Serum-free medium and complete growth medium.
-
This compound serially diluted in DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Mouse anti-β-Actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16 hours to reduce basal AKT activity.
-
Pre-treat cells with various concentrations of this compound (or vehicle) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the AKT pathway.
-
Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold Lysis Buffer.
-
Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT and β-Actin (as a loading control).
-
Quantify band intensities using image analysis software. Normalize the p-AKT signal to total AKT and plot the percentage of inhibition against the inhibitor concentration to determine the IC_50.[7]
-
References
- 1. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic implications of microRNA-107 in esophageal cancer: a retrospective cohort study [PeerJ] [peerj.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Power of AKT Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate mechanisms by which inhibition of the AKT signaling pathway can trigger programmed cell death, or apoptosis, a cornerstone of many modern cancer therapies. While specific data for a compound designated "AKT-IN-23" is not publicly available, this document will serve as a comprehensive resource on the core principles of apoptosis induction through AKT inhibition, using a representative AKT inhibitor as a model. We will explore the underlying signaling pathways, present typical quantitative data, and provide detailed experimental protocols for assessing the apoptotic effects of such an inhibitor.
The AKT Signaling Pathway: A Master Regulator of Cell Survival
The AKT pathway, also known as the PI3K-AKT pathway, is a critical intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5][6][7][8]
Activation of the AKT pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT.[1][9] Once activated, AKT phosphorylates a multitude of downstream substrates, effectively promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic signals.[1][4][5][10]
Induction of Apoptosis via AKT Inhibition
A representative AKT inhibitor would induce apoptosis primarily by disrupting the pro-survival signals mediated by AKT. This reactivates the cell's intrinsic apoptotic machinery. The two primary pathways to apoptosis, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can both be influenced by AKT signaling.[11][12] Inhibition of AKT predominantly enhances the intrinsic pathway.
Key molecular events following AKT inhibition include:
-
Activation of Pro-Apoptotic Bcl-2 Family Proteins: AKT normally phosphorylates and inactivates the pro-apoptotic protein Bad.[13][14] Upon AKT inhibition, dephosphorylated Bad is free to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This allows the pro-apoptotic proteins Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c.[13]
-
De-repression of Caspase-9: Activated AKT can directly phosphorylate and inhibit caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[14] Inhibition of AKT relieves this suppression, allowing for the activation of caspase-9 within the apoptosome complex, which forms following the release of cytochrome c.
-
Activation of FOXO Transcription Factors: AKT-mediated phosphorylation sequesters Forkhead box O (FOXO) transcription factors in the cytoplasm, preventing them from activating target genes.[4] When AKT is inhibited, FOXO proteins translocate to the nucleus and initiate the transcription of genes that promote apoptosis.
-
Stabilization of p53: AKT can phosphorylate and activate MDM2, a protein that targets the tumor suppressor p53 for degradation. By inhibiting AKT, MDM2 activity is reduced, leading to the stabilization and accumulation of p53, which can then induce apoptosis.
Quantitative Assessment of Apoptosis Induction
The efficacy of an AKT inhibitor in inducing apoptosis can be quantified through various in vitro assays. The following tables present representative data that would be expected from a potent and selective AKT inhibitor.
Table 1: In Vitro Cytotoxicity of a Representative AKT Inhibitor
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| U-87 MG | Glioblastoma | 0.8 |
Table 2: Biomarker Modulation Following Treatment with a Representative AKT Inhibitor (1 µM for 24h)
| Cell Line | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | p-AKT (Ser473) Expression (% of Control) | Cleaved PARP Expression (Fold Change) |
| MCF-7 | 45% | 8.2 | 15% | 10.5 |
| PC-3 | 38% | 6.5 | 22% | 8.7 |
| A549 | 32% | 5.1 | 35% | 6.4 |
| U-87 MG | 55% | 10.8 | 12% | 15.2 |
Detailed Experimental Protocols
Herein, we provide standardized protocols for key experiments to evaluate the apoptotic effects of a novel AKT inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the AKT inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins in a cell lysate.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Methodology:
-
Cell Lysis: Treat cells with the AKT inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities relative to the loading control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Treatment: Treat cells with the AKT inhibitor for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Inhibition of the AKT signaling pathway represents a compelling strategy for cancer therapy due to its central role in promoting cell survival and suppressing apoptosis. By blocking AKT activity, small molecule inhibitors can effectively re-engage the intrinsic apoptotic pathway, leading to the selective elimination of cancer cells. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of novel AKT inhibitors. A thorough understanding of these mechanisms and methodologies is paramount for the successful development of next-generation targeted cancer therapeutics.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Induction of Apoptosis via Inactivating PI3K/AKT Pathway in Colorectal Cancer Cells Using Aged Chinese Hakka Stir-Fried Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
Cellular Pathways Modulated by AKT Inhibitors: A Technical Guide
Disclaimer: Publicly available information on the specific compound "AKT-IN-23" is limited. Therefore, this document provides a comprehensive technical guide on the cellular pathways modulated by representative inhibitors of the AKT signaling pathway, using publicly available data and established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[4][5]
Activation of the pathway is typically initiated by the binding of growth factors to their receptor tyrosine kinases on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[2]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Promotion of cell survival: by inhibiting pro-apoptotic proteins like Bad and the FOXO family of transcription factors.[3]
-
Stimulation of cell growth and proliferation: through the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6K and 4E-BP1.[5]
-
Regulation of metabolism: by promoting glucose uptake and utilization.
The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[1]
The PI3K/AKT/mTOR signaling pathway and the point of inhibition by an AKT inhibitor.
Quantitative Data: Potency of Representative AKT Inhibitors
The efficacy of AKT inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized AKT inhibitors against the three AKT isoforms (AKT1, AKT2, and AKT3).
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| GSK690693 | 2 | 13 | 9 | [6] |
| AZD5363 | ≤10 | ≤10 | ≤10 | [6] |
| MK-2206 | 8 | 12 | 65 | [7] |
| Ipatasertib (GDC-0068) | Potent inhibition of all three isoforms | Potent inhibition of all three isoforms | Potent inhibition of all three isoforms | [6] |
| Uprosertib (GSK2141795) | 180 | 328 | 38 | [7] |
| Miransertib (ARQ-092) | 2.7 | 14 | 8.1 | [7] |
| Akti-1/2 (Inhibitor VIII) | 58 | 210 | ~2100 (36-fold selective for AKT1 over AKT3) | [7] |
Experimental Protocols
Assessment of AKT Pathway Inhibition by Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. To assess the activity of an AKT inhibitor, one can measure the phosphorylation status of AKT at key residues (Ser473 and Thr308) and its downstream targets. A decrease in the phosphorylation of these proteins upon treatment with the inhibitor indicates successful pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with the AKT inhibitor at various concentrations for the desired duration. Include a vehicle-treated control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS). Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well). Scrape the cells and transfer the lysate to a microcentrifuge tube.[8][9]
-
Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes. Centrifuge for 5 minutes to pellet cell debris.[8][9]
-
SDS-PAGE and Protein Transfer: Load 20 µl of the supernatant onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][10]
-
Immunoblotting:
-
Block the membrane with 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9] For phospho-specific antibodies, BSA is often recommended to reduce background.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) or a downstream target overnight at 4°C with gentle shaking.[8][12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin or GAPDH).
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AKT-IN-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of AKT-IN-23, a novel inhibitor of the AKT signaling pathway. The serine/threonine kinase AKT is a critical mediator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2][3][4] This document outlines the necessary procedures for assessing the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models. The provided protocols are designed to be adaptable to various tumor models and research objectives.
Introduction to AKT Signaling in Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and motility.[3][5][6] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1][3] AKT exists as three isoforms (AKT1, AKT2, and AKT3) with both overlapping and distinct functions.[7][8] Upon activation by upstream signals, AKT phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation.[2][9] The central role of AKT in tumorigenesis makes it an attractive target for cancer therapy.[2][10]
Diagram: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Protocols
Animal Models and Tumor Implantation
The choice of animal model is critical for the successful in vivo evaluation of this compound. Human tumor xenograft models in immunocompromised mice are commonly used.
-
Animal Strains: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old, are typically used for xenograft studies.
-
Cell Lines: Select cancer cell lines with known alterations in the PI3K/AKT pathway (e.g., PTEN-null, PIK3CA-mutant) such as BT474 (breast cancer), LNCaP (prostate cancer), or U87MG (glioblastoma).[11][12][13]
-
Implantation:
-
Culture selected tumor cells to 80-90% confluency.
-
Harvest cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[7]
-
Dosing and Administration of this compound
A dose-response study is essential to determine the optimal therapeutic dose and to assess toxicity.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation should be stable and well-tolerated by the animals.
-
Administration Route: Common routes for small molecule inhibitors include oral gavage (p.o.) or intraperitoneal (i.p.) injection. The choice depends on the pharmacokinetic properties of the compound.
-
Dose Escalation Study:
-
Divide tumor-bearing mice into several groups (n=5-10 mice per group), including a vehicle control group.
-
Administer this compound at increasing doses (e.g., 10, 30, 100 mg/kg) once or twice daily.
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
The maximum tolerated dose (MTD) is typically defined as the highest dose that does not induce more than 10-15% body weight loss or other signs of severe toxicity.
-
Efficacy Study
Once the MTD is established, a larger-scale efficacy study can be conducted.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at a suboptimal dose
-
Group 3: this compound at the optimal therapeutic dose (near the MTD)
-
Group 4 (Optional): Positive control (a standard-of-care chemotherapy or another AKT inhibitor)
-
-
Treatment Schedule: Treat animals for a defined period, typically 2-4 weeks, or until tumors in the control group reach a predetermined endpoint size.
-
Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-tumor effect.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are crucial to correlate drug exposure with target modulation and anti-tumor activity.
-
Pharmacokinetics:
-
Administer a single dose of this compound to non-tumor-bearing or tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Process blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.
-
Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
-
Pharmacodynamics:
-
Treat tumor-bearing mice with a single dose or multiple doses of this compound.
-
At selected time points post-dose, euthanize the animals and collect tumor and relevant tissues (e.g., lung).[11][12]
-
Prepare tissue lysates and perform Western blot analysis to assess the phosphorylation status of AKT and its downstream targets, such as GSK3β, PRAS40, and S6 kinase.[7][12] A dose-dependent inhibition of substrate phosphorylation indicates target engagement.[7]
-
Diagram: In Vivo Experimental Workflow for this compound
Caption: General workflow for an in vivo efficacy and PK/PD study of the AKT inhibitor this compound.
Data Presentation
All quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Tumor Growth Inhibition (TGI) of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | - | q.d. | 1250 ± 150 | - | - |
| This compound | 30 | q.d. | 875 ± 110 | 30 | <0.05 |
| This compound | 100 | q.d. | 450 ± 85 | 64 | <0.001 |
| Positive Control | X | q.d. | 500 ± 90 | 60 | <0.001 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
| 50 | p.o. | 1500 | 1.0 | 9500 |
| 50 | i.p. | 4500 | 0.5 | 18000 |
Table 3: Pharmacodynamic Modulation of p-GSK3β in Tumors
| Treatment Group | Time Post-Dose (hr) | % Inhibition of p-GSK3β (vs. Vehicle) |
| This compound (50 mg/kg) | 2 | 85 |
| This compound (50 mg/kg) | 8 | 60 |
| This compound (50 mg/kg) | 24 | 25 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo characterization of this compound. By systematically evaluating its efficacy, toxicity, pharmacokinetic, and pharmacodynamic properties, researchers can generate the critical data needed to advance the development of this promising therapeutic agent. Careful selection of animal models and rigorous execution of these experimental procedures will be paramount to understanding the full therapeutic potential of this compound in oncology.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AKT Inhibitor (AKT-IN-23) in Mouse Models
Disclaimer: Information regarding a specific molecule designated "AKT-IN-23" is not available in the public domain as of November 2025. The following application notes and protocols are based on published preclinical data for structurally and mechanistically similar AKT inhibitors, such as AZD5363 and CCT128930, and are intended to serve as a comprehensive guide for researchers. All dosages and procedures should be optimized for the specific mouse model and experimental goals.
Introduction
AKT (Protein Kinase B) is a serine/threonine-specific protein kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making AKT a prime target for therapeutic intervention.[2][4] AKT inhibitors are being extensively investigated in preclinical mouse models to evaluate their efficacy and safety.
This document provides detailed guidelines for the dosage and administration of a representative AKT inhibitor, herein referred to as this compound, in mouse models for cancer research.
Mechanism of Action
This compound is presumed to be an ATP-competitive inhibitor that targets the kinase domain of AKT isoforms (AKT1, AKT2, and AKT3), preventing their activation by phosphorylation.[4][5] By inhibiting AKT, this compound blocks downstream signaling to key effectors, including mTORC1, GSK3β, and FOXO transcription factors.[1][6] This disruption of the PI3K/AKT/mTOR pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with an activated AKT pathway.[1][7]
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane. AKT is then activated through phosphorylation by PDK1 and mTORC2.[2] Activated AKT proceeds to phosphorylate a multitude of downstream targets.
Dosage and Administration in Mouse Models
The appropriate dosage and administration route for this compound will depend on the specific mouse model, tumor type, and experimental design. The following tables summarize dosages and administration routes for similar AKT inhibitors reported in the literature.
Dosage Summary
| Compound | Mouse Model | Dosage | Dosing Schedule | Efficacy | Reference |
| AZD5363 | PTEN-deficient prostate cancer | 100 mg/kg | Twice daily (b.i.d.), 5 days on/2 days off | Significant tumor burden reduction | [7] |
| CCT128930 | U87MG glioblastoma xenograft | Not specified | Not specified | Antitumor activity observed | [5][8] |
Administration Routes
The selection of an administration route should be based on the compound's formulation, desired pharmacokinetic profile, and ethical considerations.[9][10]
| Route | Description | Advantages | Disadvantages |
| Oral (p.o.) | Administration via the mouth, typically using gavage. | Convenient, non-invasive for repeated dosing. | Potential for first-pass metabolism, requires skill. |
| Intraperitoneal (i.p.) | Injection into the abdominal cavity. | Rapid absorption, bypasses first-pass metabolism. | Risk of organ damage, can cause stress.[11] |
| Intravenous (i.v.) | Injection directly into a vein. | 100% bioavailability, rapid onset. | Technically challenging in mice, requires restraint. |
| Subcutaneous (s.c.) | Injection under the skin. | Slower, more sustained absorption. | Limited volume can be administered. |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, 10% DMSO/90% corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.
-
If the compound is difficult to dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
Prepare the formulation fresh daily before administration to ensure stability and potency.
Administration Protocol: Oral Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the exact volume of the formulation to be administered based on its body weight and the target dose (mg/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus.
-
Slowly administer the formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress or adverse reactions.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft mouse model.
Pharmacodynamic Biomarker Analysis
To confirm target engagement and pathway modulation in vivo, it is crucial to assess pharmacodynamic biomarkers in tumor and/or surrogate tissues.
Protocol: Western Blot Analysis of Tumor Lysates
-
Collect tumor tissues at specified time points after the final dose of this compound.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and downstream targets such as phosphorylated GSK3β (p-GSK3β) and phosphorylated S6 (p-S6).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to assess the level of target inhibition.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of AKT inhibitors like this compound in mouse models. The provided protocols and guidelines are based on established methodologies for similar compounds. Researchers should adapt and optimize these protocols to suit their specific experimental needs while adhering to all institutional animal care and use guidelines.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 10. downstate.edu [downstate.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot for p-AKT after AKT Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of AKT (Protein Kinase B) at Serine 473 (p-AKT) following treatment with an AKT inhibitor. This protocol is essential for researchers and professionals involved in drug development and signal transduction research to assess the efficacy of AKT inhibitors.
Introduction
AKT is a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2] The activation of AKT is a central event in the PI3K/AKT signaling pathway, which is frequently dysregulated in diseases such as cancer.[3][4] Activation of AKT involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[5]
AKT inhibitors are a class of targeted therapies designed to block the activity of AKT, thereby inducing apoptosis and inhibiting tumor growth.[4] Monitoring the phosphorylation status of AKT is a reliable method to determine the on-target effect of these inhibitors. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including phosphorylated proteins like p-AKT.[6]
This document provides a comprehensive protocol for the treatment of cells with an AKT inhibitor (using the placeholder "AKT-IN-23" as an example), subsequent cell lysis, protein quantification, and Western blot analysis of p-AKT (Ser473) and total AKT levels.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
AKT Signaling Pathway
References
- 1. news-medical.net [news-medical.net]
- 2. ghgprotocol.org [ghgprotocol.org]
- 3. drugs.com [drugs.com]
- 4. Using the Mechanisms of Action Involved in the Pathogenesis of Androgenetic Alopecia to Treat Hair Loss [mdpi.com]
- 5. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Visualizing AKT Pathway Inhibition with AKT-IN-23 using Immunofluorescence
Introduction
The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, metabolism, and apoptosis.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as the central node in this pathway.[1] Its activation is initiated by various stimuli, such as growth factors and insulin, which lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[1] PIP3 recruits Akt to the plasma membrane, where it is fully activated through phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1]
Given its central role in cell survival and proliferation, the AKT pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors are crucial tools for studying the pathway's function and for potential clinical applications. AKT-IN-23 is an inhibitor of AKT that can be utilized in cancer research.[4]
Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and activation state within the cellular context.[5] By using antibodies specific to the phosphorylated (active) forms of AKT, researchers can directly observe the effects of inhibitors like this compound on the pathway. This document provides a detailed protocol for immunofluorescence staining to monitor the inhibition of AKT phosphorylation (pAKT) in cultured cells treated with this compound.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a tightly regulated signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This second messenger, PIP3, recruits PH-domain-containing proteins like AKT and PDK1 to the cell membrane. This proximity allows PDK1 to phosphorylate AKT at Thr308. Full activation of AKT requires a second phosphorylation at Ser473 by the mTORC2 complex.[1] Activated AKT then phosphorylates a host of downstream substrates to regulate cellular processes. The pathway is negatively regulated by the phosphatase PTEN, which dephosphorylates PIP3 back to PIP2, terminating the signal.[1]
Experimental Protocols
A. Materials and Reagents
Cell Culture & Treatment
-
Cell line of interest (e.g., HeLa, MCF-7, U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Glass coverslips (12 mm or 18 mm), sterile
-
6-well or 24-well tissue culture plates
-
Growth factor/stimulant (e.g., EGF, Insulin)
-
This compound (Stock solution in DMSO)
-
Vehicle control (DMSO)
Immunofluorescence Staining
-
Fixation Solution : 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).
-
Permeabilization Buffer : 0.1-0.5% Triton X-100 in PBS.[6]
-
Blocking Buffer : 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody : Rabbit anti-Phospho-AKT (Ser473) antibody (e.g., Cell Signaling Technology #9271). Recommended dilution: 1:50 - 1:200.[1]
-
Secondary Antibody : Alexa Fluor 488-conjugated Goat anti-Rabbit IgG. Recommended dilution: 1:200 - 1:1000.
-
Nuclear Counterstain : DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium : Anti-fade mounting medium (e.g., ProLong Gold).
-
Microscope slides
B. Protocol 1: Cell Culture and Treatment
This protocol describes the steps for preparing cells for immunofluorescence analysis of AKT inhibition.
-
Cell Seeding : Aseptically place sterile glass coverslips into the wells of a tissue culture plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Serum Starvation : Once cells are attached and have reached the desired confluency, aspirate the complete medium. Wash the cells once with sterile PBS, and then replace with serum-free medium. Incubate for 4-16 hours to reduce basal AKT activity.
-
Inhibitor Pre-treatment : Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Aspirate the medium and add the inhibitor or vehicle solutions to the respective wells. Incubate for 1-2 hours. Note: The optimal incubation time and concentration should be determined empirically.
-
Stimulation : To activate the AKT pathway, add the desired growth factor (e.g., 100 ng/mL EGF) directly to the medium in each well (except for the unstimulated control). Incubate for 15-30 minutes at 37°C.
-
Proceed to Fixation : Immediately after stimulation, aspirate the medium and proceed to Protocol 2 for immunofluorescence staining.
C. Protocol 2: Immunofluorescence Staining
This protocol outlines the steps for fixing, permeabilizing, and staining the cells.
-
Fixation : Gently wash the cells with PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[7]
-
Washing : Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization : Add 1 mL of Permeabilization Buffer (0.2% Triton X-100 in PBS) to each well.[6] Incubate for 10 minutes at room temperature. This step is necessary for the antibodies to access intracellular antigens.
-
Washing : Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
Blocking : Add 1 mL of Blocking Buffer (e.g., 1% BSA in PBST) to each well.[1] Incubate for 60 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation : Dilute the primary anti-pAKT (Ser473) antibody in Blocking Buffer to the desired concentration (e.g., 1:100). Aspirate the blocking solution from the coverslips. Add the diluted primary antibody solution, ensuring the coverslip is fully covered. Incubate overnight at 4°C in a humidified chamber.
-
Washing : The next day, aspirate the primary antibody solution. Wash the coverslips three times with PBST for 10 minutes each to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation : Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:500). Protect from light from this step onwards. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1.5 hours at room temperature in the dark.[4]
-
Washing : Aspirate the secondary antibody solution and wash three times with PBST for 5 minutes each in the dark.
-
Nuclear Staining : Add DAPI solution to each well and incubate for 5 minutes at room temperature in the dark.
-
Final Wash : Wash the coverslips one final time with PBS for 5 minutes.
-
Mounting : Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess PBS with the edge of a lab wipe. Place a small drop of anti-fade mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the drop of medium, avoiding air bubbles.
-
Sealing and Storage : Seal the edges of the coverslip with clear nail polish. Allow the slides to cure at room temperature in the dark for at least 2 hours before imaging. Store slides at 4°C, protected from light.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Tumor Model Using an AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in this pathway.[5][6] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3, which can have both overlapping and distinct functions in normal physiology and disease.[5][7] Hyperactivation of AKT signaling, often due to mutations in PI3K or loss of the tumor suppressor PTEN, promotes tumorigenesis and resistance to cancer therapies.[3][4]
This document provides detailed application notes and protocols for establishing and utilizing a xenograft tumor model to evaluate the in vivo efficacy of a hypothetical potent and selective AKT inhibitor, AKT-IN-23. These guidelines are intended for researchers and scientists in the field of oncology drug discovery and development.
Mechanism of Action of AKT Inhibitors
AKT inhibitors are designed to block the activity of AKT kinases, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.[5][6] By suppressing the phosphorylation of numerous downstream substrates, including mTOR, GSK3β, and FOXO transcription factors, AKT inhibitors can induce cell cycle arrest, and apoptosis, and prevent angiogenesis.[8][9] The therapeutic potential of targeting AKT has been demonstrated in various preclinical cancer models.
Preclinical Evaluation of this compound in a Xenograft Model
A xenograft tumor model, where human cancer cells are implanted into immunodeficient mice, is a widely used and valuable tool for assessing the in vivo anti-tumor activity of novel therapeutic agents.[10][11][12] This section outlines the protocol for a xenograft study to determine the efficacy of this compound.
Experimental Design and Workflow
The overall workflow for the xenograft study is depicted below.
Caption: Experimental workflow for the this compound xenograft study.
Detailed Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Choose a human cancer cell line with a documented hyperactivated PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant). Examples include PC-3 (prostate cancer), BT-474 (breast cancer), or A375 (melanoma).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Quality Control: Regularly test the cells for mycoplasma contamination and authenticate the cell line identity.
Animal Model
-
Strain: Use immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, which are highly permissive for the engraftment of human cells.[12][13]
-
Age and Sex: Typically, 6-8 week old female mice are used.[12]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) facility in accordance with institutional guidelines.[13]
Tumor Cell Implantation
-
Cell Preparation:
-
Harvest cultured cancer cells during their exponential growth phase using trypsin.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® or Cultrex BME at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.[10][11] Keep the cell suspension on ice.
-
-
Implantation Procedure:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]
-
Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring and Treatment
-
Tumor Measurement:
-
Once tumors become palpable, measure the tumor dimensions (length and width) two to three times per week using digital calipers.[12]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) to the control group according to the same schedule as the treatment group.
-
This compound Treatment Group(s): Prepare this compound at the desired concentration(s) in the vehicle solution. Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., once daily).
-
Monitor the body weight of the mice two to three times per week as an indicator of general health and treatment-related toxicity.
-
Study Endpoint and Data Analysis
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Pharmacodynamic Analysis (Optional): A subset of tumors can be collected at specific time points after the last dose to analyze the levels of phosphorylated AKT (p-AKT) and downstream effectors (e.g., p-S6) by Western blot or immunohistochemistry to confirm target engagement.
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Data Presentation
Quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison.
Table 1: Anti-tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g ± SEM) |
| Vehicle Control | - | 1200 ± 150 | - | 1.2 ± 0.2 |
| This compound | 25 mg/kg, QD | 600 ± 80 | 50 | 0.6 ± 0.1 |
| This compound | 50 mg/kg, QD | 300 ± 50 | 75 | 0.3 ± 0.05 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose and Schedule | Mean Body Weight at Day 0 (g ± SEM) | Mean Body Weight at Day X (g ± SEM) | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| This compound | 25 mg/kg, QD | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4 |
| This compound | 50 mg/kg, QD | 20.2 ± 0.5 | 20.0 ± 0.7 | -1.0 |
Signaling Pathway Visualization
The PI3K/AKT/mTOR signaling pathway is a key driver of cell survival and proliferation. This compound is designed to inhibit this pathway at the level of AKT.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Conclusion
The xenograft tumor model is an indispensable tool for the in vivo evaluation of novel anti-cancer agents like this compound. The protocols and guidelines presented here provide a comprehensive framework for conducting these studies in a robust and reproducible manner. Careful execution of these experiments, coupled with thorough data analysis, will provide critical insights into the therapeutic potential of targeting the AKT signaling pathway in cancer.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of AKT-IN-23 in 3D Organoid Cultures: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes including proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation of this pathway, often through the hyperactivation of AKT (also known as Protein Kinase B), is a frequent event in a wide range of human cancers, contributing to tumorigenesis, cancer progression, and resistance to therapies.[1][4][5] Consequently, the development of specific inhibitors targeting the AKT kinase has become a promising strategy in oncology drug discovery.
AKT-IN-23 is a novel, potent, and selective small molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). This application note provides a detailed protocol for evaluating the efficacy of this compound in three-dimensional (3D) organoid cultures. 3D organoids are increasingly recognized as more physiologically relevant models compared to traditional 2D cell cultures, as they better recapitulate the complex cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients found in in vivo tumors.[6][7][8] This protocol outlines methods for organoid culture, drug treatment, and the assessment of cell viability and pathway modulation to determine the therapeutic potential of this compound.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates to promote cell survival, proliferation, and growth, while inhibiting apoptosis.[2][4][9] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of AKT, thereby blocking these downstream pro-survival signals.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D organoid cultures involves several key stages, from organoid establishment to data analysis. This systematic approach ensures reproducible and reliable results.
Materials and Methods
Materials
-
Patient-derived tumor tissue or established organoid lines
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the tissue of origin)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Assay, Promega)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well and 24-well culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Microplate reader (luminescence)
-
Imaging system (e.g., inverted microscope)
Experimental Protocols
1. 3D Organoid Culture
This protocol is a general guideline and should be optimized for the specific organoid type.
-
Preparation: Thaw basement membrane matrix on ice. Pre-cool pipette tips and microcentrifuge tubes.
-
Organoid Seeding:
-
For established organoid lines, mechanically dissociate organoids into smaller fragments.
-
For tissue, follow established protocols for enzymatic digestion to obtain single cells or small cell clusters.
-
-
Embedding: Resuspend organoid fragments or cells in the thawed basement membrane matrix at a desired density.
-
Plating: Dispense 50 µL domes of the organoid-matrix mixture into the center of pre-warmed 24-well plate wells.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the domes.
-
Culture: Gently add 500 µL of pre-warmed organoid culture medium to each well. Culture at 37°C and 5% CO₂. Change the medium every 2-3 days.
2. This compound Treatment
-
Organoid Plating for Assay: After 7-10 days of culture, harvest and dissociate organoids. Re-plate them in a 96-well plate at a density of approximately 100-500 organoids per well in 10 µL of basement membrane matrix.
-
Drug Preparation: Prepare a serial dilution of this compound in organoid culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: After the matrix has solidified, add 100 µL of the drug-containing medium or vehicle control medium to each well.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C and 5% CO₂.
3. Cell Viability Assay
The CellTiter-Glo® 3D Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a microplate reader.
4. Western Blot Analysis for Phospho-AKT
-
Organoid Lysis:
-
Treat established organoids with this compound or vehicle for a shorter duration (e.g., 2-6 hours) to observe acute pathway inhibition.
-
Aspirate the medium and add cell recovery solution to depolymerize the matrix on ice.
-
Harvest the organoids by centrifugation and wash with cold PBS.
-
Lyse the organoid pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT. Use GAPDH as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
The quantitative data generated from the experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of this compound in Various Cancer Organoid Models
| Organoid Line | Cancer Type | IC₅₀ (µM) |
| PDO-001 | Pancreatic Ductal Adenocarcinoma | 0.58 |
| PDO-002 | Colorectal Cancer | 1.23 |
| PDO-003 | Breast Cancer (ER+) | 0.89 |
| PDO-004 | Glioblastoma | 2.54 |
IC₅₀ values were determined after 96 hours of treatment using the CellTiter-Glo® 3D assay. Data are presented as the mean of three independent experiments.
Table 2: Effect of this compound on Organoid Size and Viability
| Treatment | Concentration (µM) | Average Organoid Diameter (µm) | % Viability (Relative to Vehicle) |
| Vehicle (DMSO) | - | 150 ± 12 | 100% |
| This compound | 0.1 | 135 ± 10 | 85% |
| This compound | 1.0 | 85 ± 8 | 45% |
| This compound | 10.0 | 40 ± 5 | 15% |
Data are for the PDO-001 pancreatic cancer organoid line after 96 hours of treatment. Organoid diameter was measured from brightfield images. Viability was assessed using the CellTiter-Glo® 3D assay.
Table 3: Quantification of Phospho-AKT Inhibition by this compound
| Treatment | Concentration (µM) | p-AKT/Total AKT Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 0.1 | 0.65 |
| This compound | 1.0 | 0.21 |
| This compound | 10.0 | 0.05 |
Densitometric analysis of Western blot data from PDO-001 organoids treated for 4 hours.
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of the novel AKT inhibitor, this compound, in 3D organoid cultures. The detailed protocols for organoid culture, drug treatment, and various analytical assays, including cell viability and Western blotting, offer a robust methodology for preclinical drug evaluation. The use of patient-derived organoids in these assays can provide valuable insights into the potential clinical utility of this compound and aid in the identification of patient populations most likely to respond to this targeted therapy.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Organoid Culture Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
Application Notes and Protocols for Combining AKT-IN-23 with Other Cancer Therapies
Disclaimer: The following application notes and protocols are provided for a representative, potent, and selective ATP-competitive pan-AKT inhibitor, herein referred to as AKT-IN-23. As of the latest literature review, "this compound" is not a publicly recognized compound. The data and methodologies presented are based on established findings for well-characterized AKT inhibitors and are intended to serve as a guide for researchers, scientists, and drug development professionals.
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1][2] This pathway governs critical cellular processes including cell survival, proliferation, growth, and metabolism.[1][3] Hyperactivation of AKT signaling, often due to mutations in PIK3CA, AKT itself, or loss of the tumor suppressor PTEN, is implicated in tumorigenesis and resistance to various cancer therapies.[4][5] Consequently, AKT has emerged as a promising target for cancer drug development.[1][4]
This compound is a representative small molecule inhibitor that targets the ATP-binding pocket of all three AKT isoforms (AKT1, AKT2, and AKT3), preventing their kinase activity and the subsequent phosphorylation of downstream substrates.[2][6] These application notes provide a framework for investigating the combination of this compound with other cancer therapies to enhance anti-tumor efficacy and overcome resistance.
Mechanism of Action of this compound
AKT is activated downstream of phosphatidylinositol 3-kinase (PI3K).[5] Upon activation by growth factor receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[3][8] Activated AKT then phosphorylates a multitude of downstream proteins that promote cell survival by inhibiting apoptosis (e.g., through phosphorylation of BAD and FOXO transcription factors) and stimulate cell proliferation and growth (e.g., through the mTOR pathway).[3][7][9] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of AKT, thereby preventing these downstream signaling events.
Application Note 1: Combination of this compound with Chemotherapy
Rationale: Activated AKT promotes cell survival and can confer resistance to traditional cytotoxic chemotherapies by inhibiting apoptosis.[9] Combining this compound with chemotherapeutic agents is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to enhanced apoptosis and improved therapeutic outcomes. Preclinical studies have shown that AKT inhibitors can sensitize cancer cells to agents like doxorubicin and platinum-based drugs.[10]
Data Presentation: The synergistic effect of combining this compound with a chemotherapeutic agent (e.g., Doxorubicin) can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination (ED50) | Combination Index (CI) | Synergy Interpretation |
| Ovarian Cancer (PTEN null) | 0.5 | 0.2 | This compound: 0.1 µM Doxorubicin: 0.04 µM | 0.4 | Synergism |
| Breast Cancer (PIK3CA mut) | 0.8 | 0.5 | This compound: 0.2 µM Doxorubicin: 0.125 µM | 0.5 | Synergism |
| Endometrial Cancer (Wild-Type) | 2.5 | 1.0 | This compound: 1.5 µM Doxorubicin: 0.6 µM | 1.2 | Antagonism/Additive |
Table 1: Representative data on the synergistic effects of this compound and Doxorubicin in various cancer cell lines. CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x stock solution of this compound and the chemotherapeutic agent in the appropriate vehicle (e.g., DMSO). Create a serial dilution of each drug and their combinations.
-
Treatment: Add 100 µL of the 2x drug solutions to the respective wells. Include wells with vehicle control and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for single agents and the Combination Index for the combination treatments using appropriate software (e.g., CompuSyn).
Application Note 2: Combination of this compound with PARP Inhibitors
Rationale: Preclinical studies have demonstrated synergy between PARP inhibitors and PI3K/AKT pathway inhibitors in various cancer types, including those with and without BRCA1/2 mutations.[1] AKT inhibition can lead to downregulation of homologous recombination DNA repair proteins, creating a synthetic lethal interaction with PARP inhibitors.
Data Presentation: The efficacy of combining this compound with a PARP inhibitor (e.g., Olaparib) can be assessed in xenograft models.
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Single Agents |
| Vehicle Control | 0 | - | - |
| This compound (50 mg/kg, oral, daily) | 35 | < 0.05 | - |
| Olaparib (50 mg/kg, oral, daily) | 40 | < 0.05 | - |
| This compound + Olaparib | 85 | < 0.001 | < 0.01 |
Table 2: Representative in vivo efficacy data for the combination of this compound and Olaparib in a breast cancer xenograft model.
Experimental Protocol: Western Blot Analysis for Target Modulation
-
Cell Treatment and Lysis: Treat cultured cancer cells with this compound, the PARP inhibitor, or the combination for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and β-actin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Application Note 3: Combination of this compound with Endocrine Therapy
Rationale: The PI3K/AKT pathway is a known mechanism of resistance to endocrine therapies in hormone receptor-positive (HR+) breast cancer.[11] Combining an AKT inhibitor with an endocrine agent like fulvestrant has shown clinical benefit in patients with HR+, HER2- advanced breast cancer, particularly those with PIK3CA/AKT1/PTEN alterations.[1][11]
Data Presentation: The long-term effect of combining this compound with an endocrine agent (e.g., Fulvestrant) can be evaluated using a colony formation assay.
| Treatment Group | Number of Colonies (Mean ± SD) | Plating Efficiency (%) |
| Vehicle Control | 250 ± 20 | 50 |
| This compound (0.5 µM) | 150 ± 15 | 30 |
| Fulvestrant (0.1 µM) | 125 ± 18 | 25 |
| This compound + Fulvestrant | 30 ± 8 | 6 |
Table 3: Representative data from a colony formation assay in an HR+ breast cancer cell line.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with this compound, the endocrine agent, or the combination at specified concentrations. A vehicle control should be included.
-
Incubation: Incubate the plates for 10-14 days, replacing the media with fresh drug-containing media every 3-4 days.
-
Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AKT-IN-23 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of AKT-IN-23 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: The optimal concentration of this compound is highly cell-line dependent and must be determined empirically. As a starting point for a dose-response experiment, a wide range of concentrations is recommended. Based on data from other AKT inhibitors, a serial dilution series from 100 µM down to 1 nM is a reasonable range to begin with. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment group.
Q2: How long should I incubate the cells with this compound before performing a viability assay?
A2: Incubation time can significantly impact the observed effect on cell viability. A common starting point is to test a few different time points, such as 24, 48, and 72 hours. The optimal time will depend on the cell line's doubling time and the specific mechanism of action of this compound.
Q3: My cell viability results are inconsistent. What are the common causes?
A3: Inconsistent results in cell viability assays can arise from several factors:
-
Cell Seeding Density: Uneven cell plating can lead to variability. Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent system (while ensuring the final solvent concentration is non-toxic to the cells).
-
Assay Interference: The components of your viability assay reagent (e.g., MTT, resazurin) can sometimes interact with the inhibitor. To test for this, include control wells with media and the inhibitor but no cells.
Q4: I am not observing any effect of this compound on cell viability, even at high concentrations. What could be the reason?
A4: Several factors could contribute to a lack of effect:
-
Cell Line Resistance: The chosen cell line may not be sensitive to AKT inhibition. The AKT pathway may not be a primary driver of proliferation or survival in that specific cell type.
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Insufficient Incubation Time: The effect of the inhibitor may not be apparent at the time point you are measuring. Consider extending the incubation period.
-
Sub-optimal Assay Conditions: The cell density or the viability assay itself may not be sensitive enough to detect small changes in viability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, Edge effects, Inconsistent inhibitor addition | Ensure a homogenous cell suspension. Avoid using outer wells of the plate. Use a multichannel pipette for consistent reagent addition. |
| Unexpected increase in viability at high inhibitor concentrations | Inhibitor precipitation, Assay interference, Off-target effects | Visually inspect for precipitates. Run a cell-free control with the inhibitor and assay reagent. Consider a different viability assay. |
| IC50 value is much higher than expected | Cell line is not sensitive, Inhibitor is inactive, Incorrect assay endpoint | Use a positive control cell line known to be sensitive to AKT inhibition. Prepare fresh inhibitor stock. Optimize incubation time. |
| Cell death observed in vehicle control wells | High concentration of solvent (e.g., DMSO) | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a standard procedure for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: The PI3K/AKT signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
troubleshooting off-target effects of AKT-IN-23
Disclaimer: The information provided in this technical support center is for a representative ATP-competitive pan-AKT inhibitor, herein referred to as AKT-IN-23. As of the last update, specific public domain data for a compound with this exact designation is not available. The troubleshooting advice, protocols, and data presented are based on general knowledge of AKT inhibitors and should be adapted and validated for your specific experimental context.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting for common issues encountered when using this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream AKT substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in DMSO. For stock solutions, we recommend preparing a high concentration (e.g., 10 mM) in anhydrous DMSO and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, further dilute the stock solution in a culture medium to the desired final concentration immediately before use.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response experiment, typically ranging from 10 nM to 10 µM, to determine the IC50 for your specific cell line and assay.
Q4: I am not observing the expected decrease in phosphorylation of downstream AKT targets (e.g., GSK3β, PRAS40). What could be the reason?
A4: This could be due to several factors:
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Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. This could include mutations in AKT that prevent inhibitor binding or upregulation of bypass signaling pathways.
-
Experimental Timing: The duration of inhibitor treatment may not be optimal. A time-course experiment (e.g., 1, 6, 24 hours) is recommended to determine the ideal treatment time.
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and has not degraded.
Q5: I am observing significant cell death even at low concentrations of this compound. Is this expected?
A5: High sensitivity to AKT inhibition can occur in cell lines that are highly dependent on the PI3K/AKT pathway for survival. However, significant toxicity at very low concentrations could also indicate off-target effects. It is crucial to perform control experiments, including using a structurally unrelated AKT inhibitor and assessing the effects in a non-sensitive cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Results Between Experiments | - Inconsistent cell passage number or confluency.- Variation in inhibitor preparation and dilution.- Differences in incubation times. | - Use cells within a consistent passage number range.- Seed cells to achieve a consistent confluency at the time of treatment.- Prepare fresh dilutions of this compound for each experiment from a validated stock.- Ensure precise and consistent incubation times. |
| Unexpected Phenotype (not related to AKT inhibition) | - Off-target effects of the inhibitor. | - Perform a kinase selectivity screen to identify potential off-target kinases.- Use a second, structurally distinct AKT inhibitor to confirm that the phenotype is due to on-target AKT inhibition.- Perform rescue experiments by overexpressing a constitutively active form of AKT. |
| Lack of In Vivo Efficacy | - Poor pharmacokinetic properties of the inhibitor.- Insufficient dosing or dosing frequency.- Rapid development of resistance. | - Conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound.- Optimize the dosing regimen based on pharmacokinetic and pharmacodynamic data.- Analyze tumor samples for biomarkers of resistance. |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Pan-AKT Inhibitor
| Kinase Target | IC50 (nM) |
| AKT1 | 5 |
| AKT2 | 15 |
| AKT3 | 10 |
| PKA | >1000 |
| ROCK1 | 850 |
| SGK1 | 250 |
Data is representative and should be confirmed experimentally for your specific batch of this compound.
Table 2: Cellular Activity of a Representative Pan-AKT Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | p-AKT (Ser473) IC50 (nM) | Proliferation GI50 (nM) |
| MCF-7 | Breast | 25 | 150 |
| PC-3 | Prostate | 15 | 80 |
| U-87 MG | Glioblastoma | 10 | 50 |
| HCT116 | Colon | 50 | 300 |
IC50 and GI50 values are representative and can vary based on assay conditions and cell line passage number.
Key Experimental Protocols
Western Blotting for AKT Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate for 48-72 hours.
-
Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the GI50 value.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Managing AKT-IN-23 Associated Toxicities in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicities associated with the novel AKT inhibitor, AKT-IN-23, in preclinical animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target toxicities associated with AKT inhibitors like this compound?
A1: AKT is a critical node in cell signaling, regulating survival, growth, proliferation, and metabolism.[1][2] Inhibition of the PI3K/AKT/mTOR pathway can lead to various toxicities.[3] While specific data for this compound is not available, toxicities observed with other AKT inhibitors, such as Hu7691, can provide insights. Potential toxicities may include:
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On-target toxicities: These result from the intended inhibition of the AKT pathway and may manifest as metabolic disturbances (e.g., hyperglycemia), skin rashes, and mucositis.[4]
-
Off-target toxicities: These arise from the inhibitor binding to other kinases or cellular targets.[5] Common off-target effects of kinase inhibitors can include cardiovascular issues, gastrointestinal distress, and hematological abnormalities.[6][7][8] A study on the AKT inhibitor Hu7691 in rats identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity, with possible effects on the liver, kidneys, heart, and ovaries.[9][10]
Q2: How can I establish a safe and effective starting dose for this compound in my animal model?
A2: Determining the optimal starting dose involves a balance between achieving therapeutic efficacy and minimizing toxicity. A common approach is to start with a dose that is a fraction of the dose that causes mild toxicity (Toxic Dose Low or TDL) or a fraction of the lethal dose in 10% of animals (LD10) in preliminary dose-finding studies.[11] It is also crucial to consider the Biologically Effective Dose (BED), which is the dose that achieves the desired level of target engagement or biological effect, rather than escalating to the Maximum Tolerated Dose (MTD).[12][13]
Troubleshooting Guide
Issue 1: Observed Toxicity at Predicted Efficacious Doses
If you are observing significant toxicity at doses of this compound that are predicted to be effective, consider the following troubleshooting steps:
-
Dose Reduction and Schedule Modification:
-
Reduce the dose: Systematically lower the dose to a level that is better tolerated while still aiming for a therapeutic window.
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Implement intermittent dosing: Instead of daily administration, consider dosing every other day or on a 5-days-on, 2-days-off schedule. This can help reduce cumulative toxicity.[14] Studies with combinations of targeted and cytotoxic agents have shown that adjusting the dose percentage of each agent can mitigate toxicity.[11][15]
-
-
Formulation Optimization:
-
Many kinase inhibitors, likely including this compound, are poorly soluble in water.[16][17] An inadequate formulation can lead to variable absorption and unexpected toxicity.
-
Explore alternative formulations: Consider lipid-based formulations, nanosuspensions, or solid dispersions to improve solubility and bioavailability.[18][19] For preclinical studies, oil-based formulations or administration with a high-fat diet have been shown to increase exposure for poorly soluble compounds.[18]
-
Issue 2: Unexpected Animal Morbidity or Mortality
In the event of unexpected animal morbidity or mortality, a systematic investigation is crucial.
-
Immediate Actions:
-
Halt dosing in the affected cohort.
-
Perform a thorough clinical examination of all animals.
-
Collect blood and tissue samples for immediate analysis (hematology, clinical chemistry, and histopathology).
-
-
Investigation Workflow:
Caption: Workflow for Investigating Unexpected Animal Toxicity.
Data Summary Tables
Table 1: Example Dose-Response and Toxicity Profile for an AKT Inhibitor (Based on Hu7691 in Rats) [9][10]
| Dose Group (mg/kg/day) | Sex | Key Observations | NOAEL (No Observed Adverse Effect Level) |
| 12.5 | Male | No significant findings | ≤ 12.5 mg/kg/day |
| 50 | Male | Changes in spleen and thymus weight | |
| 100 | Male | More pronounced organ weight changes, some hematological alterations | |
| 150 | Male | Animal fatalities observed | |
| 12.5 | Female | No significant findings | |
| 25 | Female | Minor changes in organ weights | |
| 50 | Female | Animal fatalities observed | |
| 75 | Female | Significant toxicity and fatalities |
Table 2: General Strategies for Mitigating Kinase Inhibitor Toxicity
| Strategy | Description | Key Considerations |
| Dose Titration | Start with a low dose and gradually escalate to determine the optimal therapeutic window. | Time-consuming, but provides a comprehensive safety profile. |
| Intermittent Dosing | Administer the drug on a non-continuous schedule (e.g., every other day, weekly) to allow for recovery between doses.[14] | May impact sustained target inhibition; requires pharmacokinetic and pharmacodynamic (PK/PD) modeling. |
| Formulation Enhancement | Improve the solubility and bioavailability of poorly soluble compounds using techniques like nanosuspensions or lipid-based carriers.[19] | Can alter the pharmacokinetic profile; requires careful characterization of the new formulation. |
| Supportive Care | Proactively manage anticipated side effects, such as providing nutritional support or managing skin rashes.[4] | Can improve animal welfare and allow for the administration of higher, more effective doses. |
| Combination Therapy | Combine with other agents to achieve synergistic effects at lower, less toxic doses of each compound. | Potential for drug-drug interactions and overlapping toxicities that need to be carefully evaluated.[15] |
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
-
Animal Model: Select a relevant rodent species (e.g., Sprague Dawley rats or BALB/c mice).
-
Groups: Establish a control group (vehicle only) and at least 3-4 dose groups of this compound with escalating doses.
-
Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 14 consecutive days.
-
Monitoring:
-
Record clinical signs, body weight, and food consumption daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the MTD.
Protocol 2: Formulation Development for Poorly Soluble Kinase Inhibitors
-
Objective: To develop a formulation of this compound that enhances solubility and oral bioavailability.
-
Solubility Screening: Assess the solubility of this compound in various pharmaceutically acceptable solvents, co-solvents, and lipid-based excipients.
-
Formulation Preparation:
-
Nanosuspension: Use wet milling or high-pressure homogenization to reduce the particle size of this compound to the nanometer range.
-
Lipid-Based Formulation (e.g., SEDDS - Self-Emulsifying Drug Delivery System): Dissolve this compound in a mixture of oils, surfactants, and co-solvents.
-
-
In Vitro Characterization: Evaluate particle size, zeta potential, and in vitro dissolution of the prepared formulations.
-
In Vivo Pharmacokinetic Study: Administer the most promising formulations to an animal model and collect blood samples at various time points to determine the pharmacokinetic profile (Cmax, Tmax, AUC).
Signaling Pathway and Workflow Diagrams
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosing Three‐Drug Combinations That Include Targeted Anti‐Cancer Agents: Analysis of 37,763 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Optimal Dosing for Targeted Therapies in Oncology — True Dose [truedose.se]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dosing targeted and cytotoxic two‐drug combinations: Lessons learned from analysis of 24,326 patients reported 2010 through 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Overcoming Resistance to AKT-IN-23 in Cancer Cells
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established mechanisms of resistance to well-characterized AKT inhibitors, such as the allosteric inhibitor MK-2206 and various ATP-competitive inhibitors. As of the last update, specific preclinical or clinical data on AKT-IN-23 is limited in the public domain. Therefore, the information provided should be considered as a general framework to guide your research. We strongly recommend validating these findings and troubleshooting strategies for your specific experimental setup with this compound.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues when encountering resistance to this compound in their cancer cell line models.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound over time (Acquired Resistance) | 1. Upregulation of AKT isoforms (e.g., AKT3).[1] 2. Activating mutations in AKT1 (e.g., W80C for allosteric inhibitors).[2] 3. Activation of bypass signaling pathways (e.g., Receptor Tyrosine Kinases like EGFR, PIM kinase, SGK1).[2][3] | 1. Perform Western Blot or qRT-PCR to analyze the expression levels of all three AKT isoforms (AKT1, AKT2, AKT3) in your resistant cells compared to the parental, sensitive cells. 2. Sequence the AKT1 gene , specifically the pleckstrin homology (PH) domain, to check for mutations like W80C. 3. Use a phospho-RTK array to screen for hyperactivated receptor tyrosine kinases. Perform Western Blot for key downstream effectors of parallel pathways (e.g., p-ERK, p-STAT3). |
| Intrinsic (Innate) Resistance to this compound | 1. Pre-existing mutations in the PI3K/AKT pathway (e.g., PTEN loss, PIK3CA mutations) that may not confer sensitivity. 2. High basal activity of bypass signaling pathways.[3] 3. Low dependence of the cancer cell line on the PI3K/AKT pathway for survival. | 1. Characterize the genomic profile of your cell line to identify mutations in the PI3K/AKT pathway. 2. Assess the basal phosphorylation levels of key signaling nodes in both the PI3K/AKT and parallel pathways (e.g., MAPK, JAK/STAT) using Western Blot. 3. Perform cell viability assays with inhibitors of other key survival pathways to identify the primary driver pathway in your cell line. |
| Inconsistent results with this compound treatment | 1. Degradation or instability of this compound in your experimental conditions. 2. Suboptimal dosing or treatment schedule. 3. Issues with cell line authentication or contamination. | 1. Confirm the stability of this compound in your cell culture medium over the time course of your experiment. 2. Perform a dose-response curve and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. 3. Authenticate your cell line using short tandem repeat (STR) profiling and regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Mechanism of Action and Resistance
Q1: What is the general mechanism of action of AKT inhibitors?
AKT inhibitors are broadly classified into two categories: allosteric inhibitors and ATP-competitive inhibitors.[4] Allosteric inhibitors, such as MK-2206, bind to a site outside of the active site (the pleckstrin homology domain), locking AKT in an inactive conformation. ATP-competitive inhibitors, like ipatasertib, bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[2] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6]
Q2: My cancer cells have developed resistance to this compound. What are the likely molecular mechanisms?
Based on studies with other AKT inhibitors, several mechanisms could be at play:
-
Upregulation of AKT Isoforms: Increased expression of AKT3 has been shown to confer resistance to allosteric AKT inhibitors.[1]
-
Mutations in AKT: A specific mutation in the PH domain of AKT1 (W80C) can prevent the binding of allosteric inhibitors.[2]
-
Activation of Bypass Pathways: Cancer cells can compensate for AKT inhibition by activating parallel signaling pathways, such as:
-
Receptor Tyrosine Kinases (RTKs): Increased phosphorylation and signaling through RTKs like EGFR can bypass the need for AKT signaling.
-
PIM Kinase Pathway: Upregulation of PIM kinase activity has been observed in cells resistant to ATP-competitive AKT inhibitors.[2]
-
SGK1 Pathway: Elevated SGK1 (serum/glucocorticoid-regulated kinase 1) activity can promote cell survival in the presence of AKT inhibition.[3]
-
Q3: How can I determine which resistance mechanism is active in my cell line?
A multi-pronged approach is recommended:
-
Gene Expression Analysis: Use qRT-PCR or RNA-Seq to compare the mRNA levels of AKT isoforms, RTKs, and other signaling molecules between your sensitive and resistant cell lines.
-
Protein Expression and Phosphorylation Analysis: Use Western blotting to assess the total protein levels and phosphorylation status of key proteins in the AKT pathway (e.g., p-AKT, p-PRAS40, p-GSK3β) and potential bypass pathways (e.g., p-EGFR, p-ERK, p-S6K).
-
Genomic Sequencing: Sequence the AKT1 gene, particularly the PH domain, to identify potential resistance mutations.
Overcoming Resistance: Combination Therapies
Q4: What are some rational combination strategies to overcome resistance to this compound?
Combining this compound with an inhibitor of the identified resistance mechanism is a promising strategy. Consider the following combinations based on your findings:
-
With an EGFR Inhibitor (e.g., Gefitinib, Erlotinib): If you observe hyperactivation of EGFR in your resistant cells.
-
With an mTOR Inhibitor (e.g., Rapamycin, Everolimus): As mTOR is a key downstream effector of AKT, dual inhibition can be more effective.[7]
-
With a MEK Inhibitor (e.g., Trametinib, Selumetinib): If the MAPK pathway is activated as a bypass mechanism.
-
With a PIM Inhibitor: If you suspect PIM kinase-mediated resistance.[2]
-
With conventional chemotherapy: AKT inhibition has been shown to sensitize cancer cells to cytotoxic agents like cisplatin and doxorubicin.[6][8]
Quantitative Data on Combination Therapies (Based on other AKT inhibitors)
| Combination | Cancer Type | Effect | Reference |
| AKT inhibitor (Miransertib) + mTOR inhibitor (Sirolimus) | Non-Hodgkin Lymphoma | Synergistic reduction in cell proliferation in vitro and in vivo. | [7] |
| AKT inhibitor (MK-2206) + Imatinib | Gastrointestinal Stromal Tumor | Significant synergistic effects in both imatinib-sensitive and -resistant cell lines. | [9] |
| AKT inhibitor (AZD5363) + Doxorubicin | Ovarian and Endometrial Cancer | Sensitized cancer cells to doxorubicin-induced apoptosis. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from a general method for inducing drug resistance.
-
Determine the initial IC50 of this compound: Perform a dose-response assay to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring: Continuously monitor the cells for growth and viability. It may be necessary to maintain the cells at a specific concentration for several passages before escalating the dose further.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the IC50 of the parental line.
-
Characterization: Once established, characterize the resistant cell line to understand the mechanisms of resistance as described in the FAQs.
Protocol 2: Western Blot Analysis of AKT Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells (treated with and without this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, p-AKT (Ser473), total GSK3β, p-GSK3β (Ser9), total PRAS40, p-PRAS40 (Thr246), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Caption: The PI3K/AKT signaling pathway.
Caption: Mechanisms of resistance to AKT inhibitors.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with AKT Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with AKT inhibitors. While the query mentioned AKT-IN-23 , publicly available data on this specific inhibitor is limited. Therefore, this resource will focus on the well-characterized, orally bioavailable allosteric AKT inhibitor, MK-2206 , as a representative example. The principles and troubleshooting strategies discussed here are broadly applicable to other AKT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MK-2206?
A1: MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It binds to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the cell membrane, which is a critical step for its activation.[3] This non-ATP competitive mechanism inhibits the autophosphorylation of AKT at key residues (Threonine 308 and Serine 473) and subsequently blocks the phosphorylation of its downstream targets.[3][4]
Q2: What are the reported IC50 values for MK-2206 against the different AKT isoforms?
A2: MK-2206 is a pan-AKT inhibitor with high selectivity for AKT1 and AKT2 over AKT3. The IC50 values in cell-free assays are as follows:
| AKT Isoform | IC50 (nM) |
| AKT1 | 8 |
| AKT2 | 12 |
| AKT3 | 65 |
| (Data sourced from Selleck Chemicals)[3] |
Q3: Why am I seeing variable sensitivity to MK-2206 across different cancer cell lines?
A3: The sensitivity of cancer cell lines to MK-2206 is often correlated with their genetic background. Cell lines with mutations in PIK3CA or loss of the tumor suppressor PTEN often exhibit hyperactivated AKT signaling and tend to be more sensitive to MK-2206.[5] However, resistance can occur even in cell lines with these mutations, potentially due to compensatory signaling pathways or differences in the relative expression of AKT isoforms.[5][6]
Q4: What are the known off-target effects or toxicities associated with MK-2206?
A4: While MK-2206 is highly selective for AKT, some off-target effects and toxicities have been observed, particularly in clinical trials. These include dermatologic toxicities (rash), hyperglycemia, and gastrointestinal symptoms.[6][7][8] In preclinical models, few off-target effects have been reported.[9] Researchers should be mindful of these potential effects, especially when interpreting in vivo data.
Troubleshooting Guides
Inconsistent Inhibition of AKT Phosphorylation (Western Blot)
Problem: Western blot results show inconsistent or no reduction in phospho-AKT (Ser473/Thr308) levels after treatment with MK-2206.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh stock solutions of MK-2206 in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of MK-2206 for your specific cell line. Effective concentrations can range from nanomolar to low micromolar.[4][10] |
| Incorrect Timing of Treatment | Conduct a time-course experiment. Inhibition of AKT phosphorylation can be observed as early as one hour after treatment and can be sustained for 48 hours or more.[5] |
| High Basal AKT Activity | Ensure cells are properly serum-starved before stimulation (if applicable) to reduce basal AKT activity. |
| Feedback Loop Activation | Prolonged inhibition of AKT can sometimes lead to feedback activation of upstream signaling pathways (e.g., receptor tyrosine kinases), which may overcome the inhibitory effect. Analyze earlier time points. |
| Technical Issues with Western Blot | Ensure proper protein extraction, use of phosphatase inhibitors in lysis buffers, and validated phospho-specific antibodies. Always include a total AKT control to confirm equal protein loading. |
Variable Cell Viability/Cytotoxicity Results
Problem: Cell viability assays (e.g., MTT, CCK-8, CellTiter-Glo) show inconsistent results or a lack of dose-dependent effect of MK-2206.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Over-confluent or sparse cultures can lead to variability. |
| Assay Interference | Some inhibitors can interfere with the chemistry of viability assays. For example, highly colored compounds can affect absorbance readings in MTT assays. Consider using an orthogonal assay (e.g., crystal violet staining or a luminescence-based assay like CellTiter-Glo). |
| Cell Line Resistance | As mentioned in the FAQs, some cell lines are inherently resistant to AKT inhibition. Confirm the AKT pathway status (e.g., PTEN, PIK3CA mutations) of your cell line. |
| Cytostatic vs. Cytotoxic Effect | MK-2206 can be cytostatic (inhibit proliferation) at lower concentrations and cytotoxic (induce apoptosis) at higher concentrations.[10] Ensure your assay can distinguish between these effects. Consider complementing viability assays with apoptosis assays (e.g., Annexin V staining, caspase-3 cleavage).[4][10] |
| Inhibitor-Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during treatment, but be mindful of the potential impact on cell health. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the AKT signaling pathway, a typical experimental workflow for evaluating an AKT inhibitor, and a troubleshooting decision tree.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of MK-2206.
Caption: A standard experimental workflow for evaluating an AKT inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. MK-2206 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results of an abbreviated phase II study of AKT inhibitor MK-2206 in the treatment of recurrent platinum-resistant high grade serous ovarian, fallopian tube, or primary peritoneal carcinoma (NCT 01283035) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II study of MK-2206, an AKT inhibitor, in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in AKT-IN-23 Functional Assays
Welcome to the technical support center for AKT-IN-23, designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing variability in their functional assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the generation of robust and reproducible data.
Understanding Your Inhibitor: A Critical First Step
Before delving into specific assay troubleshooting, it is crucial to understand the mechanism of action of your AKT inhibitor. While specific details for this compound are not extensively published, AKT inhibitors generally fall into two main categories: ATP-competitive and allosteric inhibitors. Their distinct mechanisms can influence assay outcomes and troubleshooting strategies.
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface of the PH and kinase domains. This binding locks AKT in an inactive conformation, preventing its activation and membrane translocation.[1]
Knowing the class of your inhibitor is fundamental for interpreting results and troubleshooting effectively. We recommend contacting the supplier of this compound for detailed information on its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays to assess the activity of an AKT inhibitor like this compound?
A1: The most common functional assays include:
-
Western Blotting: To measure the phosphorylation status of AKT (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, PRAS40, and FOXO transcription factors).[2]
-
In Vitro Kinase Assays: To directly measure the enzymatic activity of purified AKT in the presence of the inhibitor.
-
Cell Viability and Proliferation Assays: To determine the effect of the inhibitor on cell survival and growth (e.g., MTT, MTS, or CellTiter-Glo assays).
Q2: I am observing high variability between my replicate wells in a cell viability assay. What are the potential causes?
A2: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Edge Effects: Evaporation in the outer wells of a microplate.
-
Incomplete Drug Solubilization: Precipitation of the inhibitor.
-
Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times.
-
Pipetting Errors: Inaccurate liquid handling.
Q3: My Western blot results for phospho-AKT are inconsistent. What should I check?
A3: Inconsistent Western blot results can be due to:
-
Variable Protein Lysis and Extraction: Inefficient or inconsistent cell lysis.
-
Phosphatase Activity: Dephosphorylation of proteins during sample preparation. Always use phosphatase inhibitors in your lysis buffer.
-
Loading Inconsistencies: Unequal protein loading between lanes.
-
Transfer Issues: Inefficient or uneven transfer of proteins to the membrane.
-
Antibody Performance: Suboptimal primary or secondary antibody concentrations and incubation times.
Troubleshooting Guides
Issue 1: High Background in Western Blots for Phospho-AKT
High background can obscure the specific signal of phosphorylated AKT, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal dilution. |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). For phospho-antibodies, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can cause background. |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST). |
| Non-specific secondary antibody binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Membrane dried out | Ensure the membrane remains wet throughout the entire process. |
Issue 2: Low or No Signal in In Vitro Kinase Assay
A weak or absent signal in a kinase assay can be due to several factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Recommended Solution |
| Inactive AKT enzyme | Ensure the recombinant AKT enzyme is properly stored and handled to maintain its activity. Use a fresh aliquot if necessary. Include a positive control with a known activator if applicable. |
| Suboptimal ATP concentration | The optimal ATP concentration is typically at or near the Km for the kinase. If using an ATP-competitive inhibitor, the apparent IC50 will be dependent on the ATP concentration. |
| Incorrect buffer conditions | Verify the pH, salt concentration, and necessary co-factors (e.g., MgCl2) in the kinase reaction buffer. |
| Substrate issues | Confirm the purity and concentration of the substrate. Ensure the substrate is a known and efficient substrate for AKT. |
| Detection reagent problems | If using a luminescence or fluorescence-based readout, ensure the detection reagents are not expired and are prepared correctly. |
Issue 3: Inconsistent IC50 Values in Cell Viability Assays
Variable IC50 values make it challenging to determine the potency of the inhibitor.
| Potential Cause | Recommended Solution |
| Cell density and growth phase | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor stability and solubility | Prepare fresh dilutions of the inhibitor for each experiment. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. |
| Incubation time | Optimize and standardize the incubation time with the inhibitor. Short incubation times may not be sufficient to observe a full effect, while very long incubations can lead to secondary effects. |
| Assay readout time | For assays that rely on enzymatic conversion (e.g., MTT, MTS), ensure the incubation time with the reagent is optimized and consistent across experiments. |
| Biological variability | Use cells from a similar passage number for all experiments. Cell line authentication is also crucial to ensure you are working with the correct cells. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) and Total AKT
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an ECL substrate and an imaging system.
-
To detect total AKT, strip the membrane and re-probe with an antibody against total AKT, or run a parallel gel.
-
Protocol 2: In Vitro AKT Kinase Assay
This protocol is a general guideline and may need to be optimized for specific recombinant AKT isoforms and substrates.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
In a microplate, add the reaction buffer, recombinant active AKT enzyme, and the specific peptide or protein substrate (e.g., GSK-3 fusion protein).
-
Add varying concentrations of this compound or vehicle control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to a final concentration close to the Km of AKT.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Detect the phosphorylated substrate. This can be done through various methods:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced.
-
Fluorescence-based: Uses a fluorescently labeled substrate.
-
ELISA-based: Uses an antibody specific to the phosphorylated substrate.
-
Western Blot: If using a protein substrate, the reaction products can be run on an SDS-PAGE gel and probed with a phospho-specific antibody.
-
-
Protocol 3: Cell Viability Assay (MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Overview of common functional assay workflows for AKT inhibitors.
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.
Caption: A logical flowchart for troubleshooting common issues in AKT inhibitor assays.
References
Technical Support Center: Mitigating AKT-IN-23 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of AKT-IN-23 in cell culture media.
Understanding the Challenge: The AKT Signaling Pathway and Hydrophobic Inhibitors
The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[5][6]
This compound is a potent inhibitor of AKT, a serine/threonine kinase central to this pathway. Like many kinase inhibitors, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous cell culture media and subsequent precipitation.[7] This can result in inconsistent experimental results and inaccurate assessment of the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of hydrophobic compounds like this compound is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
High Stock Concentration: Preparing an overly concentrated stock solution in DMSO can lead to precipitation upon dilution into the aqueous media.
-
Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration of the compound in a low percentage of DMSO in the media can cause it to fall out of solution.[8][9]
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[10][11][12] The presence of serum proteins can sometimes help solubilize hydrophobic compounds through binding, but can also interfere with the compound's activity.[13][14][15][16]
-
Temperature and pH: Changes in temperature (e.g., warming cold media) and pH can affect compound solubility.[10][11]
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the media without proper mixing can cause localized high concentrations and immediate precipitation.[17][18]
Q2: What is the maximum recommended concentration of DMSO in my cell culture?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration as low as possible to minimize off-target effects and cytotoxicity.[1][2][3][4][5]
| DMSO Concentration | General Recommendation |
| < 0.1% | Ideal: Minimal to no cellular effects observed in most cell lines. |
| 0.1% - 0.5% | Acceptable: Generally well-tolerated by most robust cell lines.[1][2][3][4][5] |
| > 0.5% | Caution: May cause cellular stress, affect viability, and induce off-target effects.[1][2][3][4] |
Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent itself.
Q3: Can I pre-dissolve this compound directly in the media?
A3: It is not recommended to dissolve this compound directly in cell culture media due to its hydrophobic nature. It will likely not dissolve completely, leading to an unknown final concentration and potential for precipitation over time. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[9][17]
Q4: Does the presence of serum in the media affect this compound solubility?
A4: The presence of serum, particularly albumin, can either help or hinder the solubility and availability of hydrophobic compounds.[13][14][15][16] Serum proteins can bind to hydrophobic drugs, which can act as a carrier and increase their apparent solubility. However, this binding can also reduce the free concentration of the drug available to interact with the cells. The effect of serum on this compound should be determined empirically.
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to troubleshooting and mitigating this compound precipitation.
Step 1: Evaluate Your Stock Solution
-
Is the stock solution clear? Inspect your DMSO stock solution. If it is cloudy or contains visible precipitate, the compound may not be fully dissolved.
-
Action: Gently warm the stock solution in a 37-50°C water bath for 5-10 minutes and vortex to aid dissolution.[17] Sonication can also be effective.[1]
-
Action: If precipitation persists, your stock concentration may be too high. Prepare a new, less concentrated stock solution. While specific solubility data for this compound is limited, other AKT inhibitors have a solubility of around 5 mg/mL in DMSO.
-
| Compound | Solvent | Reported Solubility |
| Akt Inhibitor IV | DMSO | 5 mg/mL |
| Akt Inhibitor VIII | DMSO | 5 mg/mL |
Step 2: Refine Your Dilution Protocol
-
How are you diluting the stock solution? The method of dilution is critical.
-
Action: Pre-warm the media. Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor stock.
-
Action: Use serial dilutions. Instead of a single large dilution, perform one or two intermediate dilutions in pre-warmed media.[18]
-
Action: Add stock to media, not vice-versa. Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and even dispersion.[17] This prevents localized high concentrations of the compound.
-
Step 3: Optimize Solvent and Media Conditions
-
What is the final DMSO concentration? As previously mentioned, aim for a final DMSO concentration of ≤ 0.5%.[1][2][3][4][5]
-
Action: If your current protocol results in a higher DMSO concentration, you will need to prepare a more concentrated stock solution, being mindful of the compound's solubility limit in DMSO.
-
-
Are you using serum-free media? The absence of proteins in serum-free media can sometimes exacerbate precipitation of hydrophobic compounds.
-
Action: If your experimental design allows, consider adding a low percentage of serum (e.g., 1-2%) to the media to see if it improves solubility. Alternatively, adding bovine serum albumin (BSA) at a concentration of 0.1-0.5% can also help.
-
Step 4: Explore Alternative Formulation Strategies
If precipitation continues to be an issue, more advanced formulation techniques may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[19][20][21][22]
-
Action: Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in cell culture.[19] You can prepare a stock solution of this compound complexed with HP-β-CD.
-
-
Co-solvents: While DMSO is the most common, other co-solvents can be explored, though their toxicity to cells must be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve a 10 mM stock solution. (Note: The molecular weight of this compound is required for this calculation).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.[1][17]
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and promote precipitation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound for Cell Treatment (Example for a final concentration of 10 µM)
Goal: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution:
-
Label a sterile conical tube "Intermediate Dilution (100 µM)".
-
Add 990 µL of pre-warmed media to the tube.
-
Add 10 µL of the 10 mM this compound stock solution to the media.
-
Gently vortex or invert the tube to mix thoroughly. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution:
-
In your cell culture plate, add the appropriate volume of the 100 µM intermediate dilution to your wells containing cells and media to achieve a final concentration of 10 µM. For example, to a well containing 900 µL of media, add 100 µL of the 100 µM intermediate solution.
-
The final DMSO concentration in the well will be 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
-
By following these guidelines and protocols, researchers can effectively mitigate the precipitation of this compound in cell culture media, leading to more reliable and reproducible experimental outcomes.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. emulatebio.com [emulatebio.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. Cyclodextrins [sigmaaldrich.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
Validation & Comparative
Validating In Vivo Target Engagement of AKT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo target engagement of AKT inhibitors, using a hypothetical molecule, AKT-IN-23, alongside established clinical candidates. The methodologies and data presented herein are designed to offer a robust template for assessing the efficacy and mechanism of action of novel AKT-targeting compounds in a preclinical setting.
The AKT Signaling Pathway: A Critical Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, making its components, particularly the serine/threonine kinase AKT, a prime target for therapeutic intervention.[4][5][6][7] AKT exists in three highly homologous isoforms: AKT1, AKT2, and AKT3, which can have both overlapping and distinct roles in normal physiology and disease.[6][7][8]
Activation of AKT is a multi-step process. It is initiated by the recruitment of AKT to the plasma membrane through the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[1][2][9] This translocation facilitates the phosphorylation of AKT at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2.[2][7][8][10] Once fully activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating cellular responses.[4][11][12]
Comparison of AKT Inhibitors
A variety of small molecule inhibitors targeting AKT have been developed, broadly classified as either ATP-competitive or allosteric inhibitors.[5][13][14] ATP-competitive inhibitors bind to the kinase domain, preventing the binding of ATP and subsequent substrate phosphorylation. Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change that locks the kinase in an inactive state.[13]
This guide compares the hypothetical This compound with two well-characterized AKT inhibitors: Ipatasertib (GDC-0068) , an ATP-competitive inhibitor, and MK-2206 , an allosteric inhibitor.[5][13]
| Feature | This compound | Ipatasertib (GDC-0068) | MK-2206 |
| Mechanism of Action | [Specify: e.g., ATP-competitive, Allosteric] | ATP-competitive | Allosteric |
| Isoform Selectivity | [Specify: e.g., Pan-AKT, Isoform-specific] | Pan-AKT | Primarily AKT1/2 |
| Reported IC50 | [Data not available] | ~5 nM (cell-free) | ~8 nM (cell-free) |
| In Vivo Half-life | [Data not available] | ~30-40 hours | ~60-90 hours |
| Key Downstream Markers | p-PRAS40, p-GSK3β, p-S6 | p-PRAS40, p-GSK3β, p-S6 | p-PRAS40, p-GSK3β, p-S6 |
| Reported In Vivo Efficacy | [Data not available] | Tumor growth inhibition in various xenograft models. | Antitumor activity in multiple preclinical models.[13] |
| Clinical Trial Status | [Data not available] | Phase III | Phase II |
Table 1: Comparative overview of AKT inhibitors.
Experimental Protocols for In Vivo Target Engagement
Validating that a drug interacts with its intended target in a living organism is a critical step in drug development.[15] For AKT inhibitors, this typically involves measuring the phosphorylation status of AKT itself and its downstream substrates in tumor and surrogate tissues following drug administration.
Western Blotting for Phospho-Protein Analysis
Objective: To quantify the levels of phosphorylated and total AKT, as well as downstream effectors like PRAS40, GSK3β, and S6 ribosomal protein in tumor lysates.
Methodology:
-
Animal Dosing: Administer this compound and comparator compounds to tumor-bearing mice at various doses and time points.
-
Tissue Collection: At the designated endpoints, euthanize the animals and excise tumors. Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-AKT (S473), total AKT, p-PRAS40 (T246), total PRAS40, and other relevant downstream markers.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.
Immunohistochemistry (IHC) for Spatial Target Modulation
Objective: To visualize the inhibition of AKT signaling within the tumor microenvironment and assess the spatial distribution of target engagement.
Methodology:
-
Animal Dosing and Tissue Collection: As described for Western blotting.
-
Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin for 24 hours. Process the fixed tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on glass slides.
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against phospho-AKT (S473) or other relevant phospho-proteins.
-
Apply a polymer-based detection system with HRP and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram illustrates a typical workflow for assessing the in vivo target engagement of a novel AKT inhibitor.
Summary of Expected Outcomes
The successful validation of this compound's in vivo target engagement would be demonstrated by a dose- and time-dependent decrease in the phosphorylation of AKT and its downstream substrates in tumor tissues following treatment.
| Assay | Expected Outcome for an Effective Inhibitor |
| Western Blot | Significant reduction in the ratio of p-AKT/total AKT and p-PRAS40/total PRAS40 in lysates from treated tumors compared to vehicle controls. |
| Immunohistochemistry | Marked decrease in the intensity and percentage of p-AKT positive staining in treated tumor sections versus controls. |
Table 2: Expected outcomes for in vivo target engagement assays.
By following the protocols and comparative framework outlined in this guide, researchers can systematically evaluate the in vivo target engagement of novel AKT inhibitors like this compound, providing critical data to support their advancement in the drug development pipeline.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Akt Pathway | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Is There a Future for AKT Inhibitors in the Treatment of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of pan-AKT Inhibitors in Diverse Cancer Cell Lines
This guide provides a comparative overview of the activity of selected pan-AKT inhibitors across various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection and application of these compounds in pre-clinical research. While this guide aims to be comprehensive, it is important to note that publicly available, peer-reviewed data on the cross-cell line activity of all commercially available AKT inhibitors is limited.
Our investigation did not yield specific IC50 values for AKT-IN-23 in peer-reviewed literature. Therefore, this guide focuses on two alternative and well-characterized pan-AKT inhibitors: A-443654 and AKT inhibitor VIII (also known as AKTi-1/2) , for which experimental data is available.
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory concentrations (IC50/EC50/GI50) of A-443654 and AKT inhibitor VIII in various cancer cell lines. These values represent the concentration of the inhibitor required to achieve a 50% reduction in cell viability or proliferation and are indicative of the compound's potency in a specific cellular context.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50/GI50 (µM) | Reference |
| A-443654 | General Tumor Cells | Not Specified | 0.1 (EC50) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.33 ± 0.01 | [2] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.020 ± 0.001 | [2] | |
| AKT inhibitor VIII | 184B5 | Non-tumorigenic Breast Epithelial | 25.76 (GI50) | [3] |
| A wide range of cancer cell lines | Various | See Genomics of Drug Sensitivity in Cancer database | [4][5] |
Note: The activity of AKT inhibitors can vary significantly between cell lines due to differences in their genetic background, including the status of the PI3K/AKT/mTOR pathway (e.g., PTEN loss, PIK3CA or AKT mutations).
Experimental Protocols
Accurate and reproducible assessment of inhibitor activity is crucial. Below are detailed methodologies for key experiments commonly used to validate the efficacy of AKT inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the AKT inhibitor and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay:
-
Principle: MTS is reduced by viable cells to a soluble formazan product. This assay is generally considered faster and more convenient than the MTT assay as it does not require a solubilization step.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent directly to the culture medium in each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
-
Western Blotting for AKT Pathway Inhibition
This technique is used to verify that the inhibitor is acting on its intended target by assessing the phosphorylation status of AKT and its downstream substrates.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) and total forms of AKT, one can determine the extent of pathway inhibition.
-
Protocol:
-
Cell Lysis: Treat cells with the AKT inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (e.g., at Ser473 or Thr308) and total AKT.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the resulting chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the degree of inhibition.
-
Visualizations
The following diagrams illustrate the AKT signaling pathway and a typical experimental workflow for evaluating an AKT inhibitor.
Caption: The PI3K/AKT signaling pathway and the point of intervention for AKT inhibitors.
Caption: A typical experimental workflow for the cross-validation of an AKT inhibitor's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Synergistic Effects of AKT and mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of AKT and mTOR inhibitors represents a promising strategy in cancer therapy, particularly in tumors with a dysregulated PI3K/AKT/mTOR signaling pathway. This guide provides a comparative analysis of the synergistic effects observed when combining an AKT inhibitor, here exemplified by the potent and selective inhibitor Capivasertib (AZD5363), with various mTOR inhibitors. The data presented is a synthesis of findings from preclinical studies and is intended to inform further research and development in this area. While the internal designation "AKT-IN-23" was specified, no public data exists for a compound with this name. Therefore, this guide utilizes Capivasertib as a representative and clinically relevant AKT inhibitor to illustrate the principles of synergistic AKT/mTOR inhibition.
Rationale for Combination Therapy
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated, making it a key therapeutic target.[2] mTOR, a central kinase in this pathway, exists in two distinct complexes: mTORC1 and mTORC2.[1] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) effectively inhibit mTORC1, they can lead to a feedback activation of AKT via mTORC2, which can promote cell survival and limit the therapeutic efficacy of mTOR monotherapy.[3][4] By co-administering an AKT inhibitor, this feedback loop can be abrogated, leading to a more complete and durable inhibition of the pathway and potentially synergistic anti-tumor effects.
Quantitative Analysis of Synergism
The synergistic effect of combining an AKT inhibitor with an mTOR inhibitor is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method.[5][6] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize quantitative data from preclinical studies on various cancer cell lines.
| Cell Line | Cancer Type | AKT Inhibitor | mTOR Inhibitor | Combination Index (CI) | Outcome | Reference |
| J82 | Bladder Cancer | AZD5363 (3 µM) | AZD2014 (1 µM) | < 1 | Synergistic inhibition of cell growth | [7][8] |
| J82 | Bladder Cancer | AZD5363 (3 µM) | BEZ235 (0.5 µM) | < 1 | Synergistic inhibition of cell growth | [7][8] |
| BT474 | Breast Cancer | MK-2206 | Rapamycin | < 1 | Synergistic inhibition of proliferation and induction of apoptosis | [2][3] |
| MDA-MB-453 | Breast Cancer | MK-2206 | Rapamycin | < 1 | Synergistic inhibition of proliferation and induction of apoptosis | [2][3] |
| BCBL-1 | Primary Effusion Lymphoma | Miransertib | Sirolimus | < 0.2 | Strongly synergistic reduction in cell viability | [9] |
| BJAB | Diffuse Large B-cell Lymphoma | Miransertib | Sirolimus | < 0.2 | Strongly synergistic reduction in cell viability | [9] |
Signaling Pathway and Mechanism of Synergy
The diagram below illustrates the AKT/mTOR signaling pathway and the points of inhibition for AKT and mTOR inhibitors. The synergistic effect arises from the dual blockade of parallel and downstream signaling, as well as the prevention of the AKT feedback activation loop.
Caption: The AKT/mTOR signaling pathway with points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are protocols for key experiments cited in the evaluation of AKT and mTOR inhibitor combinations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the AKT inhibitor, the mTOR inhibitor, or the combination at various concentrations for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Use this data to determine the IC50 values and to calculate the Combination Index (CI) using software like CompuSyn.
Western Blotting for Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the AKT/mTOR pathway.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the synergistic effects of an AKT and mTOR inhibitor combination.
Caption: A typical experimental workflow for synergy studies.
Conclusion
The combination of an AKT inhibitor like Capivasertib with an mTOR inhibitor demonstrates significant synergistic anti-tumor activity in various preclinical cancer models. This synergy is driven by a more comprehensive blockade of the PI3K/AKT/mTOR pathway and the circumvention of resistance mechanisms. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to design and interpret studies aimed at further exploring and validating this promising therapeutic strategy. Future investigations should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.
References
- 1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells [mdpi.com]
- 8. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AKT Inhibitor Efficacy for Researchers
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. This central role in promoting cell survival, proliferation, and growth has made AKT a highly attractive target for cancer therapy. A variety of small molecule inhibitors have been developed to target AKT, which can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive and allosteric inhibitors.
This guide provides a head-to-head comparison of the efficacy of prominent AKT inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of inhibitors for their specific research needs.
The AKT Signaling Pathway and Inhibition Mechanisms
The activation of AKT is a multi-step process initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.
AKT inhibitors interfere with this pathway at different points. ATP-competitive inhibitors bind to the kinase domain's ATP-binding pocket, preventing the phosphorylation of downstream substrates.[1] In contrast, allosteric inhibitors bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains, locking AKT in an inactive conformation and preventing its localization to the plasma membrane.[1]
Figure 1. Simplified AKT signaling pathway and points of inhibition.
Comparative Efficacy of AKT Inhibitors
The efficacy of AKT inhibitors is determined by various factors, including their mechanism of action, isoform selectivity, and the genetic background of the cancer cells. The following tables summarize the in vitro potency of several key AKT inhibitors against the three AKT isoforms and their anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected AKT Inhibitors
| Inhibitor | Type | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) | Reference |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 | [2] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 1 | 2.5 | [3] |
| MK-2206 | Allosteric | 5 | 12 | - | [2] |
| ARQ 092 (Miransertib) | Allosteric | 4.9 | 4.3 | 25.1 | [4] |
| Uprosertib (GSK2141795) | ATP-Competitive | 180 | 328 | 38 | [5] |
| A-674563 | ATP-Competitive | 11 | 94 | 49 | [5] |
| AT7867 | ATP-Competitive | 32 | 17 | 47 | [3] |
Table 2: Anti-proliferative Activity (IC50) of Selected AKT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Capivasertib (AZD5363) | LNCaP | Prostate | 0.45 | [2] |
| MCF7 | Breast | 0.38 | [2] | |
| Ipatasertib (GDC-0068) | PC3 | Prostate | 0.1 | [3] |
| BT474 | Breast | 0.2 | [3] | |
| MK-2206 | A2780 | Ovarian | 0.35 | [6] |
| HCT116 | Colon | 0.8 | [2] | |
| ARQ 092 (Miransertib) | FL-18 | Follicular Lymphoma | ~0.5 | [4] |
Key Differences in Inhibitor Classes
ATP-Competitive Inhibitors:
-
Mechanism: Compete with endogenous ATP for binding to the kinase domain of activated AKT.[1]
-
Characteristics: Generally pan-AKT inhibitors, though some exhibit isoform preferences.[1]
-
Resistance: Resistance can emerge through mutations in the ATP-binding pocket or activation of parallel signaling pathways.[7]
Allosteric Inhibitors:
-
Mechanism: Bind to a site distinct from the ATP pocket, locking AKT in an inactive conformation and preventing its membrane translocation.[1]
-
Characteristics: Often exhibit isoform selectivity, with many sparing AKT3.[1]
-
Resistance: Resistance can arise from mutations in the allosteric binding site.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of AKT inhibitor efficacy. Below are outlines for key assays.
In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow:
Figure 2. Workflow for an in vitro kinase assay.
Detailed Steps:
-
Prepare a reaction mixture containing the AKT isoform, a suitable substrate peptide, and ATP in a kinase buffer.
-
Add serial dilutions of the test inhibitor to the reaction mixture in a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is correlated with kinase activity, and IC50 values can be calculated.
Cell Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Detailed Steps:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the AKT inhibitor for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Phospho-AKT
Western blotting is used to assess the phosphorylation status of AKT and its downstream targets, providing a direct measure of the inhibitor's on-target effect within the cell.
Detailed Steps:
-
Treat cultured cancer cells with the AKT inhibitor for a specific time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and total AKT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AKT.
Conclusion
The choice of an AKT inhibitor for research or therapeutic development depends on the specific context, including the cancer type, the underlying genetic alterations, and the desired isoform selectivity. ATP-competitive inhibitors offer broad inhibition of AKT activity, while allosteric inhibitors can provide greater isoform selectivity. A thorough understanding of their distinct mechanisms and a rigorous evaluation of their efficacy using standardized experimental protocols are essential for advancing cancer research and developing more effective targeted therapies.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
Unveiling the Specificity of AKT Inhibition: A Comparative Analysis
A deep dive into the selectivity of prominent AKT inhibitors is crucial for researchers in oncology and drug discovery. This guide provides a comparative analysis of Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206, focusing on their specificity as determined by kinase panel screening. The presented data aims to empower scientists to make informed decisions when selecting the most appropriate tool compound for their research needs.
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. This pathway governs essential cellular processes, including cell survival, proliferation, and metabolism. Consequently, AKT has emerged as a high-priority target for therapeutic intervention. While numerous AKT inhibitors have been developed, their specificity is a critical parameter influencing their utility as research tools and their potential as therapeutic agents. Off-target effects can lead to ambiguous experimental results and undesirable side effects in a clinical setting. Kinase panel screening is the gold-standard method to assess the specificity of a kinase inhibitor by testing its activity against a broad spectrum of kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of Capivasertib, Ipatasertib, and MK-2206 against the three AKT isoforms and a selection of common off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Capivasertib (AZD5363) IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) | MK-2206 IC50 (nM) |
| AKT1 | 3[1] | 5[2] | 8[2] |
| AKT2 | 7[2] | 18[2] | 12[2] |
| AKT3 | 7[2] | 8[2] | 65[2] |
| PKA | 7[2] | >1000 (>620-fold selective vs AKT) | Not specified, but highly selective |
| p70S6K | 6[2] | 860 | Not specified, but highly selective |
| ROCK1 | 470[2] | Not specified | Not specified, but highly selective |
| ROCK2 | 60[2] | Not specified | Not specified, but highly selective |
| PRKG1α | Not specified | 98 | Not specified, but highly selective |
| PRKG1β | Not specified | 69 | Not specified, but highly selective |
| Selectivity Notes | Potent pan-AKT inhibitor with some off-target activity on other AGC family kinases.[2][3] | Highly selective pan-AKT inhibitor. In a panel of 230 kinases, only 3 were inhibited by >70% at 1 µM. | Highly selective allosteric inhibitor with no significant activity against over 250 other kinases at 1 µM. |
Experimental Protocols
Kinase Panel Screening (General Protocol)
The specificity of an AKT inhibitor is typically determined using a large panel of purified kinases in an in vitro enzymatic assay. A common method is a radiometric assay or a fluorescence-based assay that measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Test inhibitor (e.g., Capivasertib) at various concentrations
-
Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Multi-well plates (e.g., 384-well)
-
Filter plates or beads for capturing the phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: Kinase, substrate, and the test inhibitor are combined in the wells of a microtiter plate in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Signal Detection:
-
Radiometric Assay: If a radiolabeled ATP is used, the filter is washed to remove unincorporated ATP, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Fluorescence-based Assay: These assays often utilize antibodies that specifically recognize the phosphorylated substrate, and a secondary antibody conjugated to a fluorescent molecule for detection with a plate reader.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of AKT inhibition and the methodology used to assess specificity, the following diagrams illustrate the AKT signaling pathway and a typical kinase panel screening workflow.
References
Validating the Downstream Effects of AKT-IN-23 with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the downstream transcriptional effects of the novel AKT inhibitor, AKT-IN-23, using RNA sequencing (RNA-seq). As experimental data for this compound is not yet widely available, this document serves as a template, offering a comparison with the well-characterized pan-AKT inhibitor, Capivasertib (AZD5363). The methodologies and expected data outputs are designed to guide researchers in planning and executing similar validation studies.
Introduction to AKT Inhibition and the Role of RNA-seq
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[1][2] This pathway governs a wide array of cellular processes, including cell survival, proliferation, metabolism, and angiogenesis. Consequently, AKT has emerged as a promising target for cancer therapy, leading to the development of numerous inhibitors.
This compound is a novel inhibitor of AKT, available for cancer research.[3] Validating the on-target effects and understanding the global transcriptomic consequences of a new inhibitor are crucial steps in its preclinical development. RNA-seq is a powerful technology that enables an unbiased, comprehensive analysis of the transcriptome, making it an ideal tool to elucidate the downstream effects of kinase inhibitors. By comparing the gene expression profiles of cancer cells treated with an inhibitor to untreated controls, researchers can identify differentially expressed genes (DEGs) and significantly enriched biological pathways, thereby confirming the inhibitor's mechanism of action and uncovering potential on- and off-target effects.
This guide will compare the hypothetical downstream effects of this compound with the known effects of Capivasertib, a potent and selective pan-AKT inhibitor that has undergone extensive preclinical and clinical investigation.[2][4][5][6][7]
Comparative Analysis of Downstream Effects
To illustrate the expected outcomes of an RNA-seq experiment, the following tables summarize hypothetical data for this compound and representative data for Capivasertib. These tables are structured to facilitate a clear comparison of the inhibitors' impacts on gene expression and pathway regulation in a breast cancer cell line model (e.g., MCF-7).
Table 1: Comparison of Inhibitor Characteristics
| Feature | This compound (Hypothetical) | Capivasertib (AZD5363) |
| Target | Pan-AKT inhibitor | Potent, selective, ATP-competitive pan-AKT inhibitor (AKT1, AKT2, AKT3)[2][4] |
| Mechanism of Action | Presumed to be an ATP-competitive inhibitor | ATP-competitive inhibition of all three AKT isoforms[4] |
| Reported IC50 | Not publicly available | Potent inhibition of all three AKT isoforms |
| Clinical Development | Preclinical research stage | Approved for clinical use in certain breast cancer subtypes[5][6] |
Table 2: Summary of RNA-seq Analysis of Differentially Expressed Genes (DEGs)
Data for this compound is hypothetical and for illustrative purposes. Representative data for Capivasertib is based on published studies.
| Parameter | This compound (Hypothetical) | Capivasertib (Representative Data) |
| Cell Line | MCF-7 (ER+ Breast Cancer) | MCF-7 (ER+ Breast Cancer) |
| Treatment Concentration | 1 µM | 1 µM |
| Treatment Duration | 24 hours | 24 hours |
| Total DEGs (log2FC > |1|, p-adj < 0.05) | 1250 | ~1500 |
| Upregulated Genes | 600 | ~700 |
| Downregulated Genes | 650 | ~800 |
Table 3: Top 5 Downregulated Genes
| Gene Symbol | Description | log2 Fold Change (this compound - Hypothetical) | log2 Fold Change (Capivasertib - Representative) |
| CCND1 | Cyclin D1 | -2.5 | -2.8 |
| BCL2L1 | BCL2-like 1 | -2.1 | -2.3 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.9 | -2.1 |
| MYC | MYC Proto-Oncogene | -1.8 | -2.0 |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | -1.7 | -1.9 |
Table 4: Top 5 Upregulated Genes
| Gene Symbol | Description | log2 Fold Change (this compound - Hypothetical) | log2 Fold Change (Capivasertib - Representative) |
| FOXO3 | Forkhead Box O3 | 2.2 | 2.5 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.0 | 2.2 |
| BIM | BCL2 Interacting Mediator Of Cell Death | 1.8 | 2.1 |
| PHLPP1 | PH Domain And Leucine Rich Repeat Protein Phosphatase 1 | 1.6 | 1.8 |
| INSR | Insulin Receptor | 1.5 | 1.7 |
Table 5: Gene Ontology (GO) Enrichment Analysis of Downregulated Genes
| GO Term | Description | p-value (this compound - Hypothetical) | p-value (Capivasertib - Representative) |
| GO:0007049 | Cell cycle | 1.2e-15 | 1.5e-16 |
| GO:0043065 | Positive regulation of apoptotic process | 3.5e-12 | 4.1e-13 |
| GO:0006915 | Apoptotic process | 2.1e-11 | 2.8e-12 |
| GO:0001525 | Angiogenesis | 5.8e-10 | 6.2e-11 |
| GO:0006096 | Glycolytic process | 7.3e-09 | 8.1e-10 |
Table 6: Gene Ontology (GO) Enrichment Analysis of Upregulated Genes
| GO Term | Description | p-value (this compound - Hypothetical) | p-value (Capivasertib - Representative) |
| GO:0006917 | Induction of apoptosis | 1.8e-13 | 2.2e-14 |
| GO:0043066 | Negative regulation of apoptotic process | 4.2e-11 | 5.0e-12 |
| GO:0008285 | Negative regulation of cell proliferation | 6.5e-10 | 7.1e-11 |
| GO:0045727 | Positive regulation of translation | 3.1e-08 | 4.5e-09 |
| GO:0006413 | Translational initiation | 9.8e-08 | 1.2e-08 |
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining reproducible and reliable RNA-seq data.
Cell Culture and Treatment
-
Cell Line: MCF-7 (or another appropriate cancer cell line with a known activated AKT pathway).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells and allow them to adhere overnight. The following day, treat the cells with either this compound (e.g., 1 µM), Capivasertib (e.g., 1 µM), or a vehicle control (e.g., DMSO) for 24 hours. Ensure three biological replicates for each condition.
RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol or a column-based kit). Extract total RNA according to the manufacturer's protocol.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity Check: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of > 8 is recommended for library preparation.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of 150 bp, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools such as Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the inhibitor-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > |1| are considered differentially expressed.
-
Gene Ontology and Pathway Analysis: Use tools like DAVID, Metascape, or the clusterProfiler package in R to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes.
Visualizations
Visual representations are crucial for interpreting complex biological data and relationships.
Caption: The AKT Signaling Pathway and Points of Inhibition.
References
- 1. Denoising perturbation signatures reveal an actionable AKT-signaling gene module underlying a poor clinical outcome in endocrine-treated ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "The emerging role of capivasertib in breast cancer" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capivasertib and fulvestrant for patients with hormone receptor-positive advanced breast cancer: characterization, time course, and management of frequent adverse events from the phase III CAPItello-291 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective AKT kinase inhibitor capivasertib in combination with fulvestrant in PTEN-mutant ER-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Leading AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A number of small-molecule AKT inhibitors have been developed and are in various stages of clinical investigation. Understanding the pharmacokinetic profiles of these inhibitors is critical for optimizing dosing strategies, predicting efficacy, and managing toxicities. This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent AKT inhibitors: Capivasertib, Ipatasertib, and MK-2206, supported by experimental data from clinical trials.
The AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often aberrantly activated in cancer.[1][2][3][4] Activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth, while inhibiting apoptosis.[5][6]
Figure 1. Simplified diagram of the PI3K/AKT signaling pathway.
Pharmacokinetic Profiles of AKT Inhibitors
The following table summarizes key pharmacokinetic parameters for Capivasertib, Ipatasertib, and MK-2206, based on data from clinical trials involving patients with advanced solid tumors.
| Parameter | Capivasertib | Ipatasertib | MK-2206 |
| Mechanism of Action | ATP-competitive pan-AKT inhibitor[2][7] | ATP-competitive pan-AKT inhibitor[3] | Allosteric pan-AKT inhibitor[7] |
| Dose | 400 mg twice daily (4 days on, 3 days off)[8][9] | 400 mg once daily[10][11] | 60 mg every other day[1][12] |
| Tmax (median) | 1-2 hours[13] | ~1 hour[10] | 4-6 hours[1] |
| Cmax (steady-state) | 1,371 ng/mL[13] | Not explicitly stated | Not explicitly stated |
| AUC (steady-state) | 8,069 h·ng/mL[13] | Not explicitly stated | Dose-proportional[12] |
| Half-life (t½) | 8.3 hours (effective)[8][9] | ~45 hours (median)[10] | 60-80 hours (terminal)[1][14] |
| Metabolism | Primarily CYP3A4 and UGT2B7[13] | Primarily CYP3A4[10][15] | Not explicitly detailed |
| Elimination | 45% in urine, 50% in feces[13] | Primarily hepatic metabolism[10] | Not explicitly detailed |
| Food Effect | No clinically meaningful effect[13] | Can be administered with or without food[15] | Not explicitly detailed |
Experimental Protocols
The pharmacokinetic data presented above were derived from Phase I and II clinical trials. The methodologies employed in these studies are crucial for interpreting the results.
General Methodology for Pharmacokinetic Analysis
In these studies, patients with advanced or metastatic solid tumors were administered the respective AKT inhibitors orally.[1][2][9][10] Blood samples were collected at various time points before and after drug administration to determine the plasma concentrations of the drug and its metabolites.[1] Pharmacokinetic parameters were then calculated using non-compartmental or population pharmacokinetic modeling approaches.
Capivasertib Study Protocol
-
Study Design: Data was pooled from four Phase I and II studies.[9]
-
Patient Population: 441 patients with advanced or metastatic solid tumors.[8][9]
-
Dosing: Capivasertib was administered orally at doses ranging from 80 to 800 mg twice daily, either continuously or on an intermittent schedule (4 days on, 3 days off or 2 days on, 5 days off).[8][9]
-
Sample Collection: Plasma concentrations of capivasertib were measured.[2][8]
-
Data Analysis: A three-compartment model with time- and dose-dependent clearance was used to describe the pharmacokinetics of capivasertib.[8][9]
Ipatasertib Study Protocol
-
Study Design: Data was analyzed from five Phase I and II studies.[16]
-
Patient Population: 342 individuals with cancer.[16]
-
Dosing: Ipatasertib was administered orally. A 400 mg dose was noted in a study evaluating hepatic impairment.[10]
-
Sample Collection: Plasma concentrations of ipatasertib and its major metabolite, M1, were measured.[16][10]
-
Data Analysis: Separate population pharmacokinetic models were developed for ipatasertib and its M1 metabolite, which were described by a three-compartmental model with first-order elimination and sequential zero- and first-order absorption.[16]
MK-2206 Study Protocol
-
Study Design: A Phase I study in Japanese patients with advanced solid tumors.[1]
-
Patient Population: Patients with locally advanced or metastatic solid tumors who had failed standard therapy.[1]
-
Dosing: MK-2206 was administered orally on an every-other-day (QOD) schedule (45 or 60 mg) or a once-weekly (QW) schedule.[1]
-
Sample Collection: Blood samples for pharmacokinetic analyses were collected at multiple time points after dosing on days 1 and 27 of Cycle 1.[1]
-
Data Analysis: Descriptive statistics for the pharmacokinetic parameters were provided.[1]
Experimental Workflow for a Typical Phase I Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a Phase I clinical trial designed to assess the pharmacokinetics of a novel AKT inhibitor.
Figure 2. Generalized workflow of a Phase I pharmacokinetic study.
Conclusion
References
- 1. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Ipatasertib in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics, safety and tolerability of ipatasertib in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetics of Ipatasertib and Its Metabolite in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
